Methyl 2-amino-5-chlorothiophene-3-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-amino-5-chlorothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-10-6(9)3-2-4(7)11-5(3)8/h2H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMOAQRKBHOHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC(=C1)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20529081 | |
| Record name | Methyl 2-amino-5-chlorothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55503-06-5 | |
| Record name | Methyl 2-amino-5-chlorothiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20529081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate
Introduction: The Strategic Importance of 2-Aminothiophenes in Modern Drug Discovery
The thiophene nucleus is a privileged scaffold in medicinal chemistry, serving as a bioisostere for the phenyl group in a multitude of pharmacologically active agents.[1] Its derivatives are integral to drugs exhibiting a wide array of therapeutic effects, including antimicrobial, anti-inflammatory, and antitumor activities.[2][3] Among this versatile class of heterocycles, substituted 2-aminothiophenes are particularly valuable as foundational building blocks for constructing more complex molecular architectures.[1][4][5]
Methyl 2-amino-5-chlorothiophene-3-carboxylate is a key intermediate in this domain. Its trifunctional nature—an amine, an ester, and a halogen—provides orthogonal chemical handles for divergent synthesis, enabling the systematic exploration of chemical space in lead optimization campaigns. This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable compound, grounded in the principles and mechanistic understanding of the Gewald aminothiophene synthesis.[5][6]
Core Synthesis Strategy: The Gewald Multicomponent Reaction
The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7] This powerful one-pot, three-component reaction convenes an α-methylene carbonyl compound (an aldehyde or ketone), an activated nitrile (such as an α-cyanoester), and elemental sulfur in the presence of a basic catalyst.[5][8] The reaction's enduring appeal stems from its operational simplicity, use of readily available starting materials, and the structural complexity it generates in a single synthetic operation.[9]
For the specific synthesis of this compound, the Gewald strategy involves the condensation of a chlorinated aldehyde, methyl cyanoacetate, and elemental sulfur, catalyzed by a secondary amine like morpholine.
Mechanistic Insights: The "Why" Behind the Protocol
A robust understanding of the reaction mechanism is paramount for troubleshooting and optimization. The Gewald synthesis proceeds through a well-elucidated sequence of three key stages.[6][8]
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation. The morpholine catalyst deprotonates the α-carbon of methyl cyanoacetate, forming a nucleophilic enolate. This enolate attacks the carbonyl of the chlorinated aldehyde (e.g., 2-chloroacetaldehyde), and subsequent dehydration yields a stable, electron-deficient α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: The base catalyst also activates elemental sulfur (S₈), promoting its addition to the methylene carbon of the Knoevenagel product.[10] The precise mechanism is complex, but it results in a key thiolate intermediate.
-
Intramolecular Cyclization & Aromatization: The terminal sulfur nucleophile of the intermediate attacks the electrophilic carbon of the nitrile group. This intramolecular cyclization is followed by a tautomerization of the resulting imine to the more stable enamine, which, upon aromatization, yields the final 2-aminothiophene product.[6]
Visualization of the Reaction Mechanism
The following diagram illustrates the key transformations in the Gewald synthesis of the target compound.
Caption: Key mechanistic stages of the Gewald reaction.
Detailed Experimental Protocol
This protocol represents a robust and reproducible method for the laboratory-scale synthesis of this compound.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Moles (mmol) | Amount | Purity | CAS No. |
| 2-Chloroacetaldehyde (50% in H₂O) | C₂H₂ClO | 78.50 | 1.0 | 50.0 | 7.85 g | 50% | 107-20-0 |
| Methyl Cyanoacetate | C₄H₅NO₂ | 99.09 | 1.0 | 50.0 | 4.95 g | ≥99% | 105-34-0 |
| Sulfur (elemental powder) | S | 32.06 | 1.0 | 50.0 | 1.60 g | ≥99.5% | 7704-34-9 |
| Morpholine | C₄H₉NO | 87.12 | 1.1 | 55.0 | 4.79 g | ≥99% | 110-91-8 |
| Ethanol (anhydrous) | C₂H₅OH | 46.07 | - | - | 100 mL | ≥99.5% | 64-17-5 |
Senior Application Scientist Note: While 2-chloroacetaldehyde is commercially available as an aqueous solution, its handling requires care due to its toxicity and lachrymatory nature. Perform all manipulations in a well-ventilated fume hood. The use of anhydrous ethanol is recommended to favor the Knoevenagel condensation and minimize potential side reactions.[5]
Step-by-Step Methodology
-
Reaction Setup:
-
Equip a 250 mL three-necked, round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place the flask in a heating mantle or an oil bath equipped with a temperature controller.
-
Charge the flask with 2-chloroacetaldehyde (7.85 g, 50.0 mmol), methyl cyanoacetate (4.95 g, 50.0 mmol), elemental sulfur powder (1.60 g, 50.0 mmol), and anhydrous ethanol (100 mL).
-
-
Initiation of Reaction:
-
Begin stirring the heterogeneous mixture under a gentle flow of nitrogen.
-
In the dropping funnel, place morpholine (4.79 g, 55.0 mmol).
-
Commence dropwise addition of the morpholine to the stirred mixture over a period of 20-30 minutes. An exothermic reaction is expected. Maintain the internal temperature below 40°C during the addition, using a water bath for cooling if necessary.
-
Causality Insight: The controlled addition of the base is critical. A rapid addition can lead to an uncontrolled exotherm and the formation of polymeric byproducts. Morpholine serves as both the catalyst for the condensation and the activating agent for sulfur.[10]
-
-
Reaction Progression:
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 50-60°C).
-
Maintain the reaction at this temperature for 3-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (30:70).
-
The reaction mixture will typically turn dark brown or deep red as the reaction proceeds.
-
-
Product Isolation (Work-up):
-
Once the reaction is deemed complete by TLC, remove the heat source and allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath for 1 hour. A precipitate should form.
-
If precipitation is slow, slowly add 50 mL of cold water to the stirred mixture to induce further precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then cold water (2 x 20 mL) to remove residual morpholine and other soluble impurities.
-
-
Purification:
-
The crude product is best purified by recrystallization.
-
Transfer the solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Expected Yield: 60-75%.
-
-
Characterization:
-
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS, and melting point analysis).
-
Synthesis Workflow Diagram
Caption: Overall workflow for the synthesis protocol.
Conclusion and Outlook
The Gewald reaction provides a direct and efficient pathway to this compound, a versatile building block for pharmaceutical and agrochemical research. The protocol detailed in this guide is designed for reliability and scalability, emphasizing the mechanistic rationale behind each critical step. By understanding the interplay of the reagents and reaction conditions, researchers can effectively troubleshoot and adapt this methodology for the synthesis of a diverse library of related 2-aminothiophene derivatives, accelerating the pace of discovery in modern chemical science.
References
- 1. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpbs.com [ijpbs.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Gewald_reaction [chemeurope.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
Structure elucidation of Methyl 2-amino-5-chlorothiophene-3-carboxylate
An In-depth Technical Guide to the Structure Elucidation of Methyl 2-amino-5-chlorothiophene-3-carboxylate
Introduction: The Significance of the 2-Aminothiophene Scaffold
Substituted 2-aminothiophenes are a cornerstone of heterocyclic chemistry, prized for their versatile reactivity and significant presence in a wide array of biologically active compounds and functional materials.[1] Their structural motif is central to pharmaceuticals ranging from anti-inflammatory drugs like Tinoridine to antipsychotics.[1] Consequently, the unambiguous determination of their structure is a critical step in drug discovery and materials science. This guide provides a comprehensive, in-depth analysis of the structure elucidation of a specific, highly functionalized derivative: this compound.
This document moves beyond a simple recitation of analytical data. It is structured to provide a logical, causality-driven workflow, explaining why specific analytical techniques are chosen and how their results interlink to provide a self-validating, definitive structural proof. We will explore the process from the perspective of a researcher, starting with the synthetic context and progressively layering data from Mass Spectrometry, IR Spectroscopy, a full suite of 1D and 2D NMR experiments, and finally, the ultimate confirmation through X-ray crystallography.
Part 1: The Synthetic Context - Clues from the Gewald Reaction
Before any analysis begins, the synthetic route provides the first and most crucial hypothesis for the expected molecular structure. This compound and its analogs are most commonly synthesized via the Gewald aminothiophene synthesis.[2][3] This one-pot, multi-component reaction is a robust method for creating polysubstituted 2-aminothiophenes.[4]
The general mechanism involves a Knoevenagel condensation between a carbonyl compound and an active methylene nitrile, followed by the addition of elemental sulfur and subsequent cyclization.[2] Understanding this pathway is paramount, as it logically constrains the possible isomeric products, giving us a clear target structure to validate.
A known synthetic protocol for a similar, non-chlorinated analog involves the reaction of a ketone or aldehyde with methyl cyanoacetate and elemental sulfur, catalyzed by a base like morpholine or triethylamine.[5][6] For our target molecule, a specific synthesis has been reported involving the reaction of methyl thioglycolate with 3,3-dichloroacrylonitrile in the presence of sodium methoxide.[7] This provides a strong basis for our proposed structure.
Caption: Fig. 1: Generalized Gewald Reaction Mechanism
Part 2: The Analytical Workflow for Structure Validation
Caption: Fig. 2: Overall Structure Elucidation Workflow
Mass Spectrometry: Confirming Molecular Formula and Halogen Presence
Expertise & Causality: Mass spectrometry (MS) is the first line of analytical inquiry. Its primary purpose is to determine the molecular weight of the compound, which directly validates the molecular formula (C₆H₆ClNO₂S, MW: 191.64 g/mol ).[8][9] Crucially, for halogenated compounds, MS provides a distinct isotopic signature that serves as irrefutable evidence of the halogen's presence and count.
Experimental Protocol (Electron Impact - EI):
-
A small sample (~1 mg) is dissolved in a volatile solvent (e.g., methanol or chloroform).
-
The solution is introduced into the mass spectrometer.
-
In the EI source, the sample is vaporized and bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
Trustworthiness & Data Interpretation: The key diagnostic feature is the molecular ion peak cluster. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[10] Therefore, instead of a single molecular ion peak (M⁺) at m/z 191, we expect to see a characteristic doublet:
-
An M⁺ peak at m/z ≈ 191, corresponding to molecules containing ³⁵Cl.
-
An M+2 peak at m/z ≈ 193, corresponding to molecules containing ³⁷Cl. The relative intensity of these two peaks will be approximately 3:1 , providing a definitive fingerprint for the presence of a single chlorine atom.[10] A reported mass spectrum for the target compound shows the molecular ion at 191.[7] Further fragmentation might include the loss of the methoxy group (-OCH₃) or the entire ester group, leading to fragment ions that can further corroborate the structure.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. By detecting the vibrational frequencies of specific bonds, it confirms the presence of the amino group, the ester carbonyl, and the thiophene ring.
Experimental Protocol (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure using the anvil to ensure good contact.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Trustworthiness & Data Interpretation: For this compound, we anticipate the following characteristic absorption bands. A reported IR spectrum for this compound notes peaks at 3448, 3343, and 1674 cm⁻¹.[7]
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Rationale |
| Primary Amine | N-H Symmetric & Asymmetric Stretch | 3500 - 3300 | Two distinct sharp-to-medium bands are characteristic of a primary (-NH₂) group. |
| Ester Carbonyl | C=O Stretch | 1700 - 1670 | The C=O bond is a strong absorber. Conjugation with the thiophene ring and intramolecular H-bonding with the adjacent amino group lowers the frequency from a typical ester (~1735 cm⁻¹).[5] |
| Thiophene Ring | C=C Aromatic Stretch | 1615 - 1450 | Multiple bands indicating the aromatic nature of the thiophene ring. |
| Ester Linkage | C-O Stretch | 1300 - 1200 | Strong band associated with the C-O single bond of the ester.[5] |
| Chloroalkene | C-Cl Stretch | 850 - 550 | A weaker band in the fingerprint region indicating the C-Cl bond. |
Table 1: Expected IR Absorption Frequencies
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the most powerful tool for elucidating the precise structure of organic molecules in solution. A combination of 1D and 2D experiments allows us to map the complete carbon-hydrogen framework and confirm atomic connectivity.
2.3.1 ¹H NMR: Proton Environments and Count
Expertise & Causality: ¹H NMR spectroscopy provides information on the number of chemically distinct protons, their local electronic environment (chemical shift), their count (integration), and the number of neighboring protons (multiplicity).
Experimental Protocol:
-
Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction).
Trustworthiness & Data Interpretation: The structure predicts three distinct proton signals. A reported ¹H NMR spectrum in CDCl₃ shows peaks at 6.4 ppm (s, 1H), 5.3 ppm (broad s, 2H), and 3.8 ppm (s, 3H).[7]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-4 (Thiophene) | 6.4 - 7.0 | Singlet (s) | 1H | This is the only proton on the electron-rich aromatic ring. It has no adjacent proton neighbors, hence it appears as a sharp singlet. |
| -NH₂ (Amine) | 5.0 - 6.0 | Broad Singlet (br s) | 2H | The protons of the amino group are often broad due to quadrupole coupling with the nitrogen atom and potential chemical exchange. They integrate to two protons. |
| -OCH₃ (Ester) | 3.7 - 3.9 | Singlet (s) | 3H | The three methyl protons are equivalent and have no neighboring protons, resulting in a sharp singlet. Its chemical shift is characteristic of a methyl ester. |
Table 2: Predicted ¹H NMR Data
2.3.2 ¹³C NMR: The Carbon Backbone
Expertise & Causality: ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. This is essential for confirming the total carbon count and identifying the nature of each carbon (e.g., C=O, aromatic C-Cl, etc.).
Trustworthiness & Data Interpretation: The structure has 6 unique carbon atoms, and we expect to see 6 distinct signals in the proton-decoupled ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-3 (Ester Carbonyl) | 160 - 170 | The carbonyl carbon of an ester is highly deshielded and appears far downfield.[11] |
| C-2 (C-NH₂) | 155 - 165 | The carbon atom directly attached to the electron-donating amino group. |
| C-5 (C-Cl) | 125 - 135 | The carbon atom attached to the electronegative chlorine atom. |
| C-4 (C-H) | 110 - 120 | The protonated carbon of the thiophene ring. |
| C-3 (C-COOCH₃) | 95 - 105 | The quaternary carbon of the thiophene ring attached to the ester group. |
| -OCH₃ (Methyl) | 50 - 55 | The sp³ hybridized carbon of the methyl ester group.[11] |
Table 3: Predicted ¹³C NMR Data
2.3.3 2D NMR: Unambiguous Connectivity
Expertise & Causality: While 1D NMR provides a list of parts, 2D NMR (HSQC and HMBC) provides the instruction manual for how they connect.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached. This is used to definitively assign the protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for piecing together the molecular fragments.
Trustworthiness & Data Interpretation: The HMBC spectrum would provide the final, unambiguous proof of the structure by revealing key long-range correlations.
Caption: Fig. 3: Key Expected HMBC Correlations
-
OCH₃ Protons (δ ~3.8): A strong correlation to the ester carbonyl carbon (C=O, δ ~165) would be observed, confirming the methyl ester functionality.
-
H-4 Proton (δ ~6.4): Correlations to C-5 (the C-Cl carbon), C-3 (the C-COOCH₃ carbon), and C-2 (the C-NH₂ carbon) would lock the position of this proton and its neighbors on the ring.
-
NH₂ Protons (δ ~5.3): Correlations to C-2 and C-3 would confirm the position of the amino group adjacent to the ester.
X-ray Crystallography: The Definitive 3D Structure
Expertise & Causality: Single-crystal X-ray crystallography is the gold standard for structure determination. It provides an unambiguous 3D model of the molecule as it exists in the solid state, yielding precise bond lengths, bond angles, and intermolecular packing information.[12][13]
Experimental Protocol:
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Data Collection: A selected crystal is mounted on a diffractometer and irradiated with monochromatic X-rays. Diffraction patterns are collected as the crystal is rotated.
-
Structure Solution & Refinement: The diffraction data is processed to generate an electron density map, from which atomic positions are determined. The structural model is then refined to achieve the best fit with the experimental data.[12]
Trustworthiness & Data Interpretation: The resulting crystal structure would confirm the thiophene ring, the relative positions of all substituents (amino at C2, ester at C3, chlorine at C5), and the planarity of the heterocyclic ring.[14] It would also reveal details about hydrogen bonding interactions, such as those between the amino group of one molecule and the ester carbonyl of a neighboring molecule, which govern the crystal packing.
Conclusion
The structure elucidation of this compound is a systematic process of hypothesis and validation. The synthetic pathway provides a strong initial hypothesis, which is then rigorously tested by a suite of analytical techniques. Mass spectrometry confirms the molecular formula and the presence of chlorine through its distinct isotopic pattern. IR spectroscopy verifies the key functional groups. A full complement of 1D and 2D NMR experiments maps the precise connectivity of the C-H framework, leaving no ambiguity in the isomeric structure. Finally, X-ray crystallography offers the ultimate, definitive proof by providing a high-resolution three-dimensional model of the molecule. This multi-faceted, self-validating approach ensures the highest degree of scientific integrity and provides the trustworthy structural foundation required for all subsequent research and development.
References
- 1. d-nb.info [d-nb.info]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. This compound [acrospharmatech.com]
- 9. This compound [cymitquimica.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The synthesis, crystal structure and Hirshfeld surface analysis of the thiophene derivatives 5-(phenylsulfonyl)-5,6-dihydrobenzo[4,5]thieno[3,2-j]phenanthridine and (E)-N-{2-[2-(benzo[b]thiophen-2-yl)ethenyl]phenyl}-N-(prop-2-yn-1-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Methyl 2-amino-5-chlorothiophene-3-carboxylate molecular weight
An In-Depth Technical Guide to Methyl 2-amino-5-chlorothiophene-3-carboxylate: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of this compound, a pivotal heterocyclic building block in modern medicinal chemistry and materials science. We will delve into its fundamental properties, validated synthetic protocols, chemical reactivity, and its significant role as a scaffold in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a comprehensive understanding of this versatile compound.
Core Compound Profile and Significance
This compound is a substituted thiophene derivative that has garnered significant attention as a key starting material in organic synthesis. Its unique arrangement of functional groups—an amine, an ester, and a chloro group on a thiophene ring—makes it a highly reactive and versatile intermediate. The thiophene core is a well-established isostere for benzene rings in drug design, often improving metabolic stability and receptor binding affinity. The strategic placement of the amino and chloro groups provides orthogonal handles for subsequent chemical modifications, enabling the construction of complex molecular architectures.
This compound is particularly valued in the synthesis of thienopyrimidines, a class of fused heterocyclic compounds with a broad spectrum of biological activities, including kinase inhibition for cancer therapy.[1] Its derivatives have also been investigated for their potential as cytostatic, antimicrobial, and antileishmanial agents, highlighting its broad applicability in the search for new therapeutic agents.[2][3]
Key Physicochemical and Structural Data
A summary of the essential properties of this compound is presented below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 191.64 g/mol | [4][5] |
| Molecular Formula | C₆H₆ClNO₂S | [6] |
| CAS Number | 55503-06-5 | [6] |
| IUPAC Name | methyl 2-amino-5-chloro-3-thiophenecarboxylate | |
| Synonyms | Methyl 2-amino-5-chloro-3-thiophenecarboxylate, 2-Amino-5-chlorothiophene-3-carboxylic acid methyl ester | [6] |
| Physical Form | Solid | [6] |
| Boiling Point | 298.3±35.0°C at 760 mmHg | [5] |
| InChI Key | NPMOAQRKBHOHII-UHFFFAOYSA-N | [4][6] |
Synthesis Protocol and Mechanistic Rationale
The most common and efficient method for synthesizing 2-aminothiophenes is the Gewald reaction .[1] This one-pot, multi-component reaction is a cornerstone of heterocyclic chemistry, valued for its operational simplicity and high yields. The synthesis of this compound is a direct application of this methodology.
The reaction proceeds by the condensation of an α-chloro-aldehyde or ketone with methyl cyanoacetate in the presence of elemental sulfur and a basic catalyst, typically a secondary amine like morpholine or triethylamine. The base plays a crucial role in promoting the initial Knoevenagel condensation and facilitating the subsequent ring closure with sulfur.
Detailed Experimental Protocol (Gewald Synthesis)
This protocol describes a representative procedure for the laboratory-scale synthesis.
Materials:
-
2-Chloroacetaldehyde (50% solution in water) or a suitable precursor
-
Methyl cyanoacetate
-
Elemental Sulfur (powdered)
-
Morpholine (catalyst)
-
Methanol (solvent)
-
Ethyl acetate (for extraction)
-
Saturated brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve elemental sulfur (1.0 equivalent) in methanol.
-
Addition of Reagents: To the stirred sulfur suspension, add methyl cyanoacetate (1.0 equivalent) followed by the slow, dropwise addition of morpholine (0.5-1.0 equivalent). The mixture will typically change color.
-
Addition of Carbonyl: Add 2-chloroacetaldehyde (1.0 equivalent) to the reaction mixture.
-
Reaction Conditions: Gently heat the reaction mixture to 45-50°C and stir for 3-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers and wash with water, followed by a saturated brine solution. Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Final Product: Purify the crude solid by column chromatography (e.g., using a silica gel stationary phase with a hexane/ethyl acetate mobile phase) or recrystallization from a suitable solvent like ethanol to yield the final product.[7][8]
Synthesis Workflow Diagram
The following diagram illustrates the logical flow of the Gewald synthesis for this compound.
Caption: Workflow for the Gewald synthesis of the title compound.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
The Amino Group: The nucleophilic 2-amino group is a primary site for derivatization. It readily undergoes acylation, alkylation, and condensation reactions. A critical application is its reaction with various electrophiles to form fused heterocyclic systems, most notably thienopyrimidines. These structures are integral to many kinase inhibitors, which function by blocking dysfunctional cell signaling pathways in cancer cells.[1]
-
The Ester Group: The methyl ester at the 3-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives. This provides another avenue for modifying the molecule to optimize its biological activity or physicochemical properties.
-
The Thiophene Ring: The electron-rich thiophene ring can participate in electrophilic aromatic substitution reactions, although the existing substituents direct the position of new groups. The chloro-substituent at the 5-position can also be displaced via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions.
Application as a Scaffold for Kinase Inhibitors
A prime example of its application is in the synthesis of thienopyrimidine-based inhibitors. The 2-aminothiophene core acts as a scaffold, which, through cyclization reactions, forms the bicyclic thienopyrimidine system. This structure is a known "hinge-binder" in many protein kinases, making it a privileged scaffold in drug design.
Pathway to Thienopyrimidine Core
The diagram below outlines a generalized synthetic pathway from this compound to a thienopyrimidine core structure, a common motif in kinase inhibitors.
Caption: Synthetic pathway to a thienopyrimidine kinase inhibitor scaffold.
Safety, Handling, and Storage
As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as an irritant and is harmful if swallowed or inhaled.[9][10]
GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Precautionary Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Sources for this table include general safety data for related aminothiophene compounds.[9][10][11]
Handling:
-
Always use this compound in a well-ventilated area or a chemical fume hood.[10]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[10]
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][11]
-
Keep the container tightly closed and store in an inert atmosphere if possible.
Conclusion
This compound is a high-value chemical intermediate with significant applications in drug discovery and organic synthesis. Its straightforward synthesis via the Gewald reaction and the versatile reactivity of its functional groups make it an indispensable building block for constructing complex heterocyclic systems. Its established role in the synthesis of thienopyrimidine-based kinase inhibitors underscores its importance to the field of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for any researcher aiming to leverage its full potential in the development of novel and impactful molecules.
References
- 1. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound [acrospharmatech.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound [cymitquimica.com]
- 7. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 8. asianpubs.org [asianpubs.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
Spectroscopic Profile of Methyl 2-amino-5-chlorothiophene-3-carboxylate: A Technical Guide
Introduction
Methyl 2-amino-5-chlorothiophene-3-carboxylate is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. Thiophene-based compounds are integral scaffolds in numerous pharmaceuticals and functional organic materials[1]. The precise substitution pattern on the thiophene ring, featuring an amino group, a methyl carboxylate, and a chlorine atom, bestows upon this molecule a unique electronic and structural profile, making it a valuable building block for the synthesis of more complex heterocyclic systems.
Accurate structural elucidation and purity assessment are paramount for any application, particularly in drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous characterization of such molecules. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound.
Molecular Structure and Key Features
The structural features of this compound are pivotal in determining its spectroscopic properties. The thiophene ring is an aromatic five-membered heterocycle containing a sulfur atom. The substituents—an amino group at position 2, a methyl carboxylate at position 3, and a chlorine atom at position 5—each contribute distinct electronic effects that influence the chemical environment of the atoms within the molecule.
References
A Senior Application Scientist's Guide to the Gewald Synthesis of Polysubstituted 2-Aminothiophenes
This guide provides an in-depth technical exploration of the Gewald synthesis, a cornerstone multicomponent reaction for the preparation of highly functionalized 2-aminothiophenes. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple protocols to explain the underlying principles, experimental causality, and practical applications of this versatile reaction.
The Strategic Importance of 2-Aminothiophenes
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry and materials science. Its incorporation into a molecule can confer a wide range of biological activities, making it an attractive starting point for drug discovery programs.[1] These compounds are integral to pharmaceuticals with diverse properties, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic effects.[2][3] Notable drugs such as the antipsychotic Olanzapine and the anti-inflammatory Tinoridine feature this heterocyclic core.[4][5] The Gewald synthesis, first reported by Karl Gewald in the 1960s, remains one of the most efficient and versatile methods for accessing this critical molecular framework.[6][7]
Deconstructing the Mechanism: A Step-by-Step Rationale
The Gewald reaction is a one-pot synthesis that elegantly combines a carbonyl compound (ketone or aldehyde), an α-activated acetonitrile, and elemental sulfur in the presence of a base.[6][8] While seemingly straightforward, the reaction proceeds through a series of well-defined steps, the understanding of which is crucial for optimization and troubleshooting. Recent computational studies using density functional theory (DFT) have provided significant clarity on the reaction pathway.[1][9]
The mechanism can be dissected into three primary stages:
-
Knoevenagel-Cope Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile.[1][6] The base (commonly a secondary amine like morpholine or diethylamine) deprotonates the α-carbon of the nitrile, creating a nucleophilic carbanion. This anion then attacks the electrophilic carbonyl carbon, leading to an intermediate that subsequently dehydrates to form a stable α,β-unsaturated nitrile, also known as the Knoevenagel adduct.[4][10]
-
Sulfur Addition and Polysulfide Formation: The base deprotonates the α'-carbon (the carbon adjacent to the nitrile group) of the Knoevenagel adduct. This newly formed anion attacks the elemental sulfur ring (typically S₈), leading to its opening and the formation of a thiolate intermediate.[1][9] This species can exist in equilibrium with various polysulfide intermediates.[11]
-
Intramolecular Cyclization and Aromatization: The terminal sulfur atom of the thiolate intermediate performs a nucleophilic attack on the carbon atom of the cyano group.[4] This intramolecular cyclization forms a five-membered imine ring. The final step is a tautomerization, which results in the stable, aromatic 2-aminothiophene product. This thermodynamically favorable aromatization is the primary driving force for the entire reaction sequence.[9][11]
Scope, Versatility, and Limitations
A key advantage of the Gewald synthesis is its broad substrate scope. The reaction accommodates a wide variety of carbonyl compounds and active methylene nitriles.
-
Carbonyl Component : Acyclic ketones, cyclic ketones (like cyclohexanone), and aldehydes are all viable substrates.[12]
-
Active Methylene Nitrile : Malononitrile (X=CN), ethyl cyanoacetate (X=COOEt), and benzoylacetonitrile (X=COPh) are commonly used, introducing different substituents at the 3-position of the thiophene ring.[12]
This versatility allows for the creation of diverse libraries of polysubstituted 2-aminothiophenes, which is highly valuable in drug discovery for structure-activity relationship (SAR) studies.[8]
| Carbonyl Compound | Active Methylene Nitrile | Base | Solvent | Yield (%) | Reference |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 85-95 | [12] |
| Acetone | Ethyl Cyanoacetate | Diethylamine | Methanol | ~70 | [12] |
| Butanone | Malononitrile | Triethylamine | DMF | ~75 | [12] |
| Phenylacetaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | ~68 | [13] |
Table 1: Representative Yields for Various Gewald Reaction Substrates
Despite its versatility, the reaction has limitations. Sterically hindered ketones, such as those with tertiary alkyl groups adjacent to the carbonyl, may fail to react or give very low yields due to steric hindrance impeding the initial Knoevenagel condensation.[12] In such cases, a two-step procedure, where the α,β-unsaturated nitrile is pre-formed and isolated before reaction with sulfur and base, can sometimes provide better results.[7][13]
Field-Proven Experimental Protocols
The trustworthiness of any synthetic method lies in its reproducibility. The following protocols represent self-validating systems for the synthesis of 2-aminothiophenes.
Protocol 1: Classic Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol details a standard, reliable procedure using conventional heating.
Materials:
-
Cyclohexanone (1.0 eq)
-
Malononitrile (1.0 eq)
-
Elemental Sulfur (1.1 eq)
-
Morpholine (1.5 eq)
-
Ethanol (as solvent)
Step-by-Step Methodology:
-
Reagent Preparation & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (approx. 3-4 mL per gram of cyclohexanone).
-
Initial Mixture: Add cyclohexanone, malononitrile, and elemental sulfur to the solvent. Stir to create a suspension.
-
Base Addition: Carefully add morpholine to the reaction mixture. The addition is often exothermic, and the mixture may turn a dark reddish-brown color.
-
Reaction: Heat the mixture to a gentle reflux (approximately 50-60°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials. The reaction is typically complete within 1-2 hours.
-
Workup & Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying & Characterization: Dry the resulting crystalline solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary. Confirm the structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Protocol 2: Microwave-Assisted Gewald Synthesis
Microwave irradiation has been shown to dramatically reduce reaction times and often improve yields.[6][8]
Materials:
-
Same as Protocol 1.
-
A dedicated microwave reactor is required.
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave reaction vessel equipped with a small magnetic stir bar, combine cyclohexanone (1.0 eq), malononitrile (1.0 eq), elemental sulfur (1.1 eq), and morpholine (1.5 eq) in ethanol (5 mL).
-
Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture at 100°C for 5-10 minutes.
-
Workup: After the reaction, cool the vessel to room temperature (this is often automated by the reactor). The product typically precipitates out of solution.
-
Isolation and Purification: Isolate and purify the product as described in steps 6 and 7 of Protocol 1.
Conclusion: An Enduring and Adaptable Reaction
The Gewald synthesis is a powerful and enduring tool in the arsenal of the synthetic chemist. Its operational simplicity, high yields, and broad substrate scope have cemented its importance for over half a century.[7][14] From fundamental academic research to the industrial-scale synthesis of pharmaceutical intermediates, this multicomponent reaction provides a reliable and efficient pathway to the biologically significant 2-aminothiophene core. Modern adaptations, such as the use of microwave assistance and novel catalytic systems, ensure that the Gewald synthesis will continue to be a highly relevant and stimulating field of research for years to come.[4][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. benchchem.com [benchchem.com]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Methyl 2-amino-5-chlorothiophene-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unassuming Architect of Complex Molecules
In the vast landscape of heterocyclic chemistry, certain molecules, though not always in the spotlight, serve as indispensable architects for the construction of complex, biologically active compounds. Methyl 2-amino-5-chlorothiophene-3-carboxylate is one such cornerstone. This polysubstituted thiophene, a five-membered aromatic ring containing a sulfur atom, has emerged as a pivotal building block in medicinal chemistry. Its true significance lies not in its own biological activity, but in the versatile reactivity it offers, enabling the synthesis of a multitude of fused heterocyclic systems, most notably the thieno[2,3-d]pyrimidines, which are prominent in modern drug discovery.[1][2][3] This guide delves into the historical roots of this compound, tracing its discovery through the lens of the seminal Gewald reaction, exploring the evolution of its synthesis, and highlighting its enduring legacy in the quest for novel therapeutics.
The Dawn of an Era: The Gewald Reaction and the Birth of a Scaffold
The story of this compound is intrinsically linked to the discovery of the Gewald reaction, a multicomponent reaction that revolutionized the synthesis of 2-aminothiophenes.[4][5] First reported by German chemist Karl Gewald in the 1960s, this elegant one-pot synthesis provided a remarkably efficient pathway to highly functionalized thiophenes from simple, readily available starting materials.[4][6]
The classical Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a basic catalyst.[5][7] The reaction proceeds through a series of steps, beginning with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring.[5]
While the seminal 1966 paper by Gewald, Schinke, and Böttcher laid the foundational methodology, the specific first synthesis of this compound is not explicitly detailed in this initial report. However, the principles outlined by Gewald paved the way for the synthesis of a vast array of substituted 2-aminothiophenes, including halogenated derivatives. The introduction of the chloro-substituent at the 5-position would later prove to be a crucial handle for further chemical modifications, enhancing the utility of this scaffold in combinatorial chemistry and drug development.
Physicochemical Properties
| Property | Value |
| CAS Number | 55503-06-5[1][8][9] |
| Molecular Formula | C₆H₆ClNO₂S[9][10] |
| Molecular Weight | 191.64 g/mol [5] |
| Appearance | Solid[9][10] |
| Storage | Keep in dark place, inert atmosphere, room temperature.[9] |
The Evolution of a Synthesis: From Classical to Contemporary Methods
The initial genius of the Gewald reaction has been built upon by chemists for decades, leading to numerous modifications and improvements for the synthesis of 2-aminothiophenes, including this compound.
The Classic Gewald Three-Component Reaction
The archetypal synthesis involves the reaction of a suitable carbonyl compound, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur. To introduce the 5-chloro substituent, a chlorinated carbonyl compound or a post-synthesis chlorination step would be necessary.
Core Reaction Scheme:
Caption: The generalized workflow of the Gewald reaction.
Experimental Protocol: A Representative Gewald Synthesis
-
Reaction Setup: To a solution of the appropriate α-chloro-ketone or aldehyde (1 equivalent) and methyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide, add elemental sulfur (1.1 equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of a base, such as morpholine or triethylamine, to the reaction mixture.
-
Reaction Conditions: Stir the mixture at a moderately elevated temperature (e.g., 40-60 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the desired this compound.
Modern Synthetic Enhancements
While the classical Gewald reaction is robust, modern synthetic chemistry has introduced several refinements to improve yields, reduce reaction times, and enhance the environmental friendliness of the process. These include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to dramatically shorten reaction times and often leads to higher yields compared to conventional heating.[11]
-
Green Chemistry Approaches: Recent developments focus on using more environmentally benign solvents, such as water, or even performing the reaction under solvent-free conditions using techniques like ball-milling.[2][3]
-
Alternative Catalysts: While organic bases are traditional, newer methods employ solid-supported catalysts or phase-transfer catalysts to simplify purification and catalyst recycling.
A Gateway to Complexity: Applications in Medicinal Chemistry
The true value of this compound lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic systems. The presence of the amino and ester functional groups, along with the chloro substituent, provides multiple reactive sites for further elaboration.
Synthesis of Thieno[2,3-d]pyrimidines: A Privileged Scaffold
One of the most significant applications of this compound is in the synthesis of thieno[2,3-d]pyrimidines. This fused heterocyclic system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1]
The synthesis typically involves the cyclization of the 2-aminothiophene precursor with a one-carbon synthon, such as formamide or formic acid, to construct the pyrimidine ring.
Caption: General pathway for thieno[2,3-d]pyrimidine synthesis.
The resulting thieno[2,3-d]pyrimidin-4-one can then be further functionalized. For instance, the hydroxyl group can be converted to a chlorine atom, which can then be displaced by various nucleophiles to generate a library of compounds for biological screening. This strategy has been successfully employed in the development of kinase inhibitors, anti-inflammatory agents, and antiviral compounds.
Conclusion: An Enduring Legacy in Drug Discovery
From its conceptual origins in the groundbreaking Gewald reaction to its current status as a key building block in modern medicinal chemistry, this compound exemplifies the profound impact that a single, well-designed molecule can have on a field. Its straightforward synthesis, coupled with its versatile reactivity, has made it an invaluable tool for the construction of complex molecular architectures with diverse biological activities. As the search for novel therapeutics continues, the legacy of this unassuming thiophene derivative is set to endure, providing the foundation for the discovery of the next generation of life-changing medicines.
References
- 1. 55503-06-5|this compound|BLD Pharm [bldpharm.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iau.ir [journals.iau.ir]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. 55503-06-5 | this compound - Moldb [moldb.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. CN102659757A - Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof - Google Patents [patents.google.com]
- 8. This compound [acrospharmatech.com]
- 9. This compound | 55503-06-5 [sigmaaldrich.com]
- 10. This compound [cymitquimica.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
Application Notes & Protocols: The Gewald Reaction for the Synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry. We will delve into the intricacies of the Gewald aminothiophene synthesis, elucidating its reaction mechanism with support from recent computational studies. A detailed, field-tested laboratory protocol is provided, alongside characterization data, troubleshooting advice, and essential safety precautions to ensure reliable and safe execution.
Introduction: Significance of 2-Aminothiophenes
Polysubstituted 2-aminothiophenes are privileged scaffolds in drug discovery and materials science.[1] Their unique electronic properties and ability to participate in a wide range of chemical transformations make them versatile intermediates for synthesizing complex molecular architectures, including thienopyrimidines, thienopyridines, and other fused heterocyclic systems with significant biological activity.[2][3] this compound, in particular, serves as a crucial starting material for various pharmaceutical agents, leveraging the reactivity of its amino, ester, and chloro functional groups for further derivatization.
The most prominent and efficient method for constructing this class of compounds is the Gewald reaction, a one-pot, multi-component reaction that combines a carbonyl compound, an activated acetonitrile, and elemental sulfur in the presence of a base.[4][5] The reaction's operational simplicity, use of readily available starting materials, and mild conditions have cemented its status as a cornerstone of heterocyclic chemistry.[6][7]
The Gewald Reaction Mechanism: A Step-by-Step Elucidation
While the Gewald reaction has been widely used for decades, a detailed understanding of its mechanism, particularly the role and transformation of elemental sulfur, has been clarified by modern computational studies.[6][8] The reaction is not a simple concert of molecules but a sequential process involving condensation, sulfur ring-opening, and cyclization.
The overall reaction proceeds as follows:
-
Starting Materials: A ketone (in this case, chloroacetone to introduce the 5-chloro substituent), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur (S₈).
-
Catalyst: A secondary or tertiary amine base, such as morpholine or triethylamine.
-
Product: The corresponding 2-aminothiophene.
The mechanism can be dissected into three primary stages:
-
Knoevenagel-Cope Condensation: The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound (chloroacetone) and the active methylene compound (methyl cyanoacetate).[8][9] The amine base deprotonates the α-carbon of methyl cyanoacetate, creating a nucleophilic carbanion that attacks the electrophilic carbonyl carbon of chloroacetone. Subsequent dehydration yields a stable α,β-unsaturated cyanoester intermediate.[10]
-
Sulfur Addition and Polysulfide Formation: This is the most complex phase of the mechanism. The α,β-unsaturated intermediate is deprotonated by the base at the γ-position to form a substituted allylic anion.[10] This anion acts as the key nucleophile that attacks and opens the eight-membered ring of elemental sulfur (S₈), forming a linear octasulfide intermediate.[8][10] This long polysulfide chain is unstable and undergoes a series of decomposition reactions, including intramolecular cyclization and intermolecular degradation, to ultimately form the crucial monosulfide intermediate.[8][11][12] Protonation of the polysulfides can provide a kinetically favorable pathway for their decomposition.[8][10]
-
Intramolecular Cyclization and Aromatization: The final stage is driven by the thermodynamic stability of the aromatic thiophene ring.[8] The terminal sulfur atom of the monosulfide intermediate, bearing a negative charge, performs an intramolecular nucleophilic attack on the carbon of the cyano group.[6] This ring-closure step forms a cyclic imine, which rapidly tautomerizes to the more stable enamine form, yielding the final 2-aminothiophene product with concomitant aromatization.[5]
Below is a diagram illustrating the mechanistic pathway.
Caption: The reaction mechanism of the Gewald aminothiophene synthesis.
Detailed Synthetic Protocol
This protocol outlines the one-pot synthesis of this compound.[13] It is critical to perform this reaction in a well-ventilated fume hood due to the use of volatile and hazardous reagents.
Reagents and Equipment
| Reagent/Equipment | Details |
| Reactants | |
| Chloroacetone | ≥95%, stabilized |
| Methyl Cyanoacetate | ≥99% |
| Elemental Sulfur | Powder, ≥99.5% |
| Morpholine | ≥99%, Reagent grade |
| Solvent | |
| Methanol (MeOH) | Anhydrous, ≥99.8% |
| Apparatus | |
| Three-neck round-bottom flask | 250 mL, with magnetic stirrer |
| Condenser | Allihn or Liebig type |
| Dropping funnel | 50 mL |
| Thermometer | |
| Heating mantle with stirrer | |
| Buchner funnel & flask | For filtration |
| Rotary evaporator | For solvent removal |
| Chromatography column | For purification |
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Procedure
-
Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a thermometer, and a dropping funnel.
-
Charging Reactants: To the flask, add methanol (80 mL), chloroacetone (0.1 mol), methyl cyanoacetate (0.1 mol), and elemental sulfur powder (0.1 mol).
-
Initial Heating: Begin stirring the mixture and gently heat it to 40-45 °C using a heating mantle.
-
Base Addition: Add morpholine (0.11 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. An exothermic reaction will occur; control the addition rate to maintain the internal temperature below 50 °C. The solution will darken significantly.
-
Reaction: After the addition is complete, maintain the reaction mixture at 45-50 °C with continuous stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. A solid product should precipitate. Further cool the flask in an ice-water bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold methanol to remove residual morpholine and unreacted starting materials.
-
Purification: The crude solid can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield the pure product.
Characterization and Data Analysis
Proper characterization is essential to confirm the identity and purity of the synthesized this compound.
| Analysis Technique | Expected Results / Data |
| Appearance | Colorless to light yellow solid.[14] |
| Melting Point | Approximately 99-101 °C (Varies with purity).[14] |
| ¹H NMR (CDCl₃) | δ ~3.8 ppm (s, 3H, -OCH₃), δ ~5.3 ppm (broad s, 2H, -NH₂), δ ~6.4 ppm (s, 1H, thiophene H-4).[14] |
| IR (KBr) | ~3450, 3340 cm⁻¹ (N-H stretch), ~1670 cm⁻¹ (C=O stretch, ester), ~1615 cm⁻¹ (N-H bend).[14] |
| Mass Spec (EI) | Molecular Ion (M⁺) at m/z 191/193 (due to ³⁵Cl/³⁷Cl isotopes). A significant fragment may appear at m/z 159/161 [M-CH₃OH]⁺.[14] |
Troubleshooting and Safety Precautions
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive base or reagents.2. Reaction temperature too low.3. Insufficient reaction time. | 1. Use fresh, high-purity reagents.2. Ensure temperature is maintained at 45-50°C.3. Extend reaction time and monitor by TLC. |
| Dark, Oily Product | 1. Incomplete reaction.2. Presence of polymeric sulfur byproducts. | 1. Ensure reaction goes to completion.2. Purify via column chromatography instead of recrystallization. |
| Product Fails to Precipitate | 1. Product is too soluble in the reaction solvent.2. Insufficient product formation. | 1. Concentrate the reaction mixture under reduced pressure.2. Dilute the mixture with cold water to induce precipitation. |
Safety Precautions
All operations must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chloroacetone: Is a strong lachrymator and is toxic. Handle with extreme care. Avoid inhalation of vapors and contact with skin and eyes.[15]
-
Morpholine: Is corrosive and flammable. Avoid contact and inhalation.[16]
-
Methanol: Is flammable and toxic. Avoid ingestion, inhalation, and skin contact.[16]
-
Elemental Sulfur: Can form flammable dust clouds. Avoid creating dust. In case of fire, hazardous combustion products like sulfur oxides can be formed.[17]
-
Thermal Hazards: The reaction is exothermic during the addition of the base. Maintain controlled addition and have an ice bath ready for emergency cooling.[16]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[17]
References
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for the synthesis of 2-aminothiophenes and their reactions (review) | Semantic Scholar [semanticscholar.org]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. scispace.com [scispace.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Gewald Reaction [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Mechanisms of the Gewald Synthesis of 2âAminothiophenes from Elemental Sulfur - figshare - Figshare [figshare.com]
- 13. asianpubs.org [asianpubs.org]
- 14. prepchem.com [prepchem.com]
- 15. aksci.com [aksci.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. fishersci.com [fishersci.com]
Application Note & Protocols: Strategic Use of Methyl 2-amino-5-chlorothiophene-3-carboxylate for the Synthesis of Thieno[2,3-d]pyrimidine Scaffolds
Abstract
The thieno[2,3-d]pyrimidine core is a privileged scaffold in medicinal chemistry, serving as a structural bioisostere for purine bases like adenine and guanine.[1][2][3] This structural mimicry allows thienopyrimidine derivatives to interact with a wide array of biological targets, leading to their development as potent therapeutic agents, including kinase inhibitors for oncology, anti-inflammatory, and antimicrobial compounds.[1][2][4] This guide provides a detailed technical overview and validated protocols for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones and their subsequent conversion to versatile 4-chloro intermediates, starting from methyl 2-amino-5-chlorothiophene-3-carboxylate. We delve into the mechanistic rationale behind the synthetic steps and offer practical insights for researchers in drug discovery and organic synthesis.
Introduction: The Strategic Importance of the Starting Material
This compound is an ideal starting material for the construction of the thieno[2,3-d]pyrimidine system. Its utility stems from the ortho-positioning of an amino group and a methyl ester on the thiophene ring.[5] This arrangement is pre-organized for cyclization with a single carbon-donating reagent to form the fused pyrimidine ring. The chloro-substituent at the 5-position is retained through the initial cyclization, providing a fixed point of substitution on the thiophene moiety for structure-activity relationship (SAR) studies.
The synthesis of the 2-aminothiophene precursor itself is often accomplished via the Gewald multicomponent reaction, a robust and versatile method for creating highly functionalized thiophenes.[6][7] This knowledge of the precursor's origin allows for a broader synthetic strategy where modifications can be planned even before the construction of the core aminothiophene.
Overall Synthetic Workflow
The transformation from the starting aminothiophene to a library of diversified thienopyrimidines generally follows a three-stage process. This workflow is designed to first build the core bicyclic system, then activate it for diversification, and finally introduce molecular complexity.
Figure 1: General workflow for thienopyrimidine synthesis.
Mechanistic Rationale
Cyclization with Formamide
The most direct and efficient method for constructing the thieno[2,3-d]pyrimidin-4(3H)-one ring system from a 2-aminothiophene-3-carboxylate involves cyclization with formamide at elevated temperatures.[5][8]
Causality:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic 2-amino group of the thiophene attacking the electrophilic carbonyl carbon of formamide.
-
Intermediate Formation: This leads to the formation of an N-formyl intermediate.
-
Intramolecular Cyclization: Under thermal conditions, the nitrogen of the formyl group performs an intramolecular nucleophilic attack on the ester carbonyl carbon. This is the key ring-closing step.
-
Elimination: The resulting tetrahedral intermediate collapses, eliminating methanol to yield the stable, aromatic pyrimidinone ring.
Formamide serves a dual role as both the reagent and, often, the solvent, driving the reaction to completion at high temperatures (typically 160-190 °C).
Figure 2: Simplified mechanism of pyrimidinone ring formation.
Chlorination of the 4-Oxo Position
To create a versatile intermediate for further functionalization, the 4-oxo group of the pyrimidinone is converted to a 4-chloro group. Phosphoryl chloride (POCl₃) is the reagent of choice for this transformation.[8][9][10]
Causality: The oxygen of the lactam (amide) is nucleophilic and attacks the phosphorus atom of POCl₃. Following a series of steps involving chloride displacement, a highly electrophilic intermediate is formed. A chloride ion then attacks the C4 position, leading to the formation of the 4-chloro product and phosphate byproducts. The 4-chloro substituent is an excellent leaving group, making the C4 position susceptible to nucleophilic aromatic substitution by a wide range of nucleophiles (amines, thiols, etc.).[11] This is the primary gateway to building libraries of diverse thienopyrimidine analogues.[4][11]
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always use appropriate personal protective equipment (PPE) and conduct reactions in a well-ventilated fume hood.
Protocol 1: Synthesis of 6-chloro-3,4-dihydrothieno[2,3-d]pyrimidin-4-one
This protocol describes the cyclization of the starting material using formamide.[8][10]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 191.64 | 5.00 g |
| Formamide | Solvent | 45.04 | 25 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (5.00 g, 26.1 mmol).
-
Add formamide (25 mL).
-
Heat the reaction mixture to 180-190 °C with stirring. The solid will dissolve as the reaction heats.
-
Maintain this temperature for 3-4 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.
-
After completion, allow the reaction mixture to cool to room temperature. A precipitate will form.
-
Pour the cooled mixture into 100 mL of ice-cold water.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water (3 x 30 mL) and then with a small amount of cold ethanol (1 x 20 mL) to remove residual formamide.
-
Dry the solid product under vacuum at 50 °C to a constant weight.
Expected Outcome: A white to off-white solid. Yields typically range from 80-90%. The product can often be used in the next step without further purification.
Protocol 2: Synthesis of 4,6-dichlorothieno[2,3-d]pyrimidine
This protocol details the activation of the pyrimidinone via chlorination.[8][9]
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 6-chloro-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | 1.0 | 186.62 | 4.00 g |
| Phosphoryl Chloride (POCl₃) | Solvent | 153.33 | 20 mL |
| N,N-Dimethylaniline | cat. | 121.18 | 0.5 mL |
Procedure:
-
Caution: Phosphoryl chloride is highly corrosive and reacts violently with water. Handle with extreme care in a chemical fume hood.
-
To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 6-chloro-3,4-dihydrothieno[2,3-d]pyrimidin-4-one (4.00 g, 21.4 mmol).
-
Carefully add phosphoryl chloride (20 mL) followed by a catalytic amount of N,N-dimethylaniline (0.5 mL).
-
Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours, until the reaction appears homogeneous and TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction to cool to room temperature.
-
Crucial Step (Work-up): Slowly and carefully pour the cooled reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This step is highly exothermic and will release HCl gas. Ensure the fume hood has strong ventilation.
-
Continue stirring the aqueous suspension for 30-60 minutes until the ice has completely melted and a precipitate has formed.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake extensively with cold water until the filtrate is neutral to pH paper.
-
Dry the product under vacuum. If necessary, the product can be recrystallized from ethanol or purified by column chromatography.
Expected Outcome: A solid product, which is the key intermediate for diversification. Yields are typically in the range of 75-85%.
Figure 3: Conversion to the 4-chloro intermediate and subsequent amination.
Characterization & Validation
To ensure the integrity of the synthesized compounds, thorough characterization is essential.
| Compound | Molecular Formula | MW ( g/mol ) | Typical Appearance | Analytical Methods |
| This compound | C₆H₆ClNO₂S | 191.64 | White to light yellow solid | ¹H NMR, ¹³C NMR, MS |
| 6-chloro-3,4-dihydrothieno[2,3-d]pyrimidin-4-one | C₆H₃ClN₂OS | 186.62 | Off-white to tan solid | ¹H NMR, ¹³C NMR, MS, IR |
| 4,6-dichlorothieno[2,3-d]pyrimidine | C₆H₂Cl₂N₂S | 205.06 | White to pale yellow solid | ¹H NMR, ¹³C NMR, MS |
-
¹H NMR: For the pyrimidinone product, expect to see a characteristic singlet for the proton at the C2 position and another singlet for the proton at the C7 position of the thiophene ring. The broad singlet for the N-H proton will also be present. Upon chlorination, the N-H peak will disappear.
-
Mass Spectrometry (MS): ESI-MS should confirm the molecular weight with the expected [M+H]⁺ ion and the characteristic isotopic pattern for chlorine-containing compounds.
-
Infrared (IR) Spectroscopy: The formation of the pyrimidinone will be marked by the appearance of a strong C=O stretch (approx. 1660-1680 cm⁻¹) and the disappearance of the primary amine stretches from the starting material.
Conclusion
This compound is a highly effective and strategic precursor for the synthesis of the thieno[2,3-d]pyrimidine scaffold. The protocols outlined provide a reliable and scalable pathway to produce the core pyrimidinone and its activated 4-chloro derivative. This key intermediate opens the door to extensive chemical exploration, enabling research and drug development professionals to generate diverse libraries of novel compounds for biological screening. The robustness of this synthetic route underscores its importance in modern medicinal chemistry.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Synthesis and characterization of 2-aminothiophene derivatives by Gewald reaction [kr.cup.edu.in]
- 8. Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Strategic Utility of Methyl 2-amino-5-chlorothiophene-3-carboxylate in Medicinal Chemistry: A Guide to Application and Synthesis
Methyl 2-amino-5-chlorothiophene-3-carboxylate stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its intrinsic structural features—a reactive amino group, an ester moiety amenable to modification, and a strategically positioned chlorine atom—render it a versatile scaffold for the synthesis of a diverse array of biologically active compounds. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights, to empower researchers in drug discovery and development. The 2-aminothiophene core is a well-established pharmacophore, and its derivatives have shown a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antipsychotic properties[1][2][3][4].
The Architectural Advantage: Why this compound?
The utility of this molecule stems from the synergistic interplay of its functional groups. The 2-amino and 3-carboxylate groups are ortho-disposed, a configuration ideal for the construction of fused heterocyclic systems, most notably thieno[2,3-d]pyrimidines. These bicyclic structures are bioisosteres of purines and have demonstrated significant potential as kinase inhibitors, anticancer agents, and antimicrobial compounds[5].
The 5-chloro substituent is not merely a passive placeholder. It serves several critical roles:
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of chlorine can influence the pKa of the amino group and the overall lipophilicity of the molecule and its derivatives, which can have profound effects on cell permeability and target engagement.
-
Blocking Unwanted Metabolism: The chlorine atom can block a potential site of metabolic oxidation, thereby enhancing the metabolic stability and pharmacokinetic profile of the final drug candidate.
-
A Handle for Further Functionalization: The chloro group can be a site for further chemical modification through various cross-coupling reactions, allowing for the introduction of additional pharmacophoric elements to fine-tune biological activity.
Core Application: The Gateway to Thieno[2,3-d]pyrimidines
A primary application of this compound is in the synthesis of the 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one core. This intermediate is a cornerstone for the development of a multitude of therapeutic agents. The general synthetic approach involves a cyclization reaction with a one-carbon synthon.
Diagram 1: Synthesis of the 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one Core
Caption: Cyclization of this compound with formamide.
Protocol 1: Synthesis of 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one
This protocol details the cyclization of this compound with formamide to yield the thieno[2,3-d]pyrimidine core. This reaction is a fundamental step in the synthesis of many biologically active molecules[6].
Materials:
-
This compound
-
Formamide
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Ethanol (for washing)
Procedure:
-
In a round-bottom flask, place this compound (1 equivalent).
-
Add an excess of formamide (approximately 10-20 equivalents).
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to reflux (typically 180-200 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol to remove any residual formamide.
-
Dry the product under vacuum to obtain 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one.
Characterization Data (Expected):
| Analysis | Expected Results |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR | Peaks corresponding to the pyrimidinone and thiophene protons. |
| ¹³C NMR | Resonances for the carbonyl carbon and other aromatic and heterocyclic carbons. |
| Mass Spec | Molecular ion peak corresponding to the expected mass of C₆H₃ClN₂OS. |
| IR (KBr) | Characteristic peaks for N-H stretching, C=O stretching, and C-Cl stretching. |
Diversification of the Thienopyrimidine Scaffold
The 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one intermediate can be further elaborated to generate a library of compounds for structure-activity relationship (SAR) studies. A common modification is the chlorination of the 4-position, followed by nucleophilic substitution.
Diagram 2: Elaboration of the Thienopyrimidine Core
Caption: Conversion of the thienopyrimidinone to diverse 4-substituted derivatives.
Protocol 2: Synthesis of 4,6-dichlorothieno[2,3-d]pyrimidine and Subsequent Amination
This two-step protocol describes the conversion of the thienopyrimidinone to a more reactive dichloro intermediate, which can then be selectively functionalized. This strategy is widely used in the synthesis of kinase inhibitors[7].
Step 1: Synthesis of 4,6-dichlorothieno[2,3-d]pyrimidine
Materials:
-
6-chlorothieno[2,3-d]pyrimidin-4(3H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline (as a catalyst)
-
Toluene (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
To a suspension of 6-chlorothieno[2,3-d]pyrimidin-4(3H)-one (1 equivalent) in anhydrous toluene, add a catalytic amount of N,N-dimethylaniline.
-
Carefully add phosphorus oxychloride (3-5 equivalents) dropwise at 0 °C.
-
After the addition is complete, heat the mixture to reflux for 3-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4,6-dichlorothieno[2,3-d]pyrimidine.
Step 2: Nucleophilic Aromatic Substitution with an Amine
Materials:
-
4,6-dichlorothieno[2,3-d]pyrimidine
-
Desired amine (R-NH₂)
-
Anhydrous solvent (e.g., isopropanol, dioxane)
-
Base (e.g., diisopropylethylamine - DIPEA)
-
Round-bottom flask
Procedure:
-
Dissolve 4,6-dichlorothieno[2,3-d]pyrimidine (1 equivalent) in the chosen anhydrous solvent.
-
Add the desired amine (1.1 equivalents) and DIPEA (1.5 equivalents).
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) until the reaction is complete (monitored by TLC).
-
Cool the mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 4-amino-6-chlorothieno[2,3-d]pyrimidine derivative.
Application in the Synthesis of Thiourea Derivatives
The amino group of this compound can also be directly functionalized, for example, through reaction with isothiocyanates to form thiourea derivatives. These compounds have been investigated for a wide range of biological activities, including as anticancer and antimicrobial agents[8].
Diagram 3: Synthesis of Thiourea Derivatives
Caption: Formation of a thiourea derivative from this compound.
Protocol 3: Synthesis of Methyl 2-(3-arylthioureido)-5-chlorothiophene-3-carboxylate
This protocol provides a general method for the synthesis of thiourea derivatives from the title compound.
Materials:
-
This compound
-
Aryl isothiocyanate (e.g., phenyl isothiocyanate)
-
Anhydrous pyridine
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine.
-
Add the aryl isothiocyanate (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.
Conclusion and Future Perspectives
This compound is a high-value starting material in medicinal chemistry, offering a reliable and versatile entry point to a rich chemical space of biologically relevant molecules. The protocols detailed herein provide a foundation for the synthesis of thieno[2,3-d]pyrimidines and other derivatives. The strategic placement of the chloro-, amino-, and ester functionalities provides a platform for extensive structural diversification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. As the demand for novel therapeutics continues to grow, the applications of this and related heterocyclic building blocks are poised to expand, driving the discovery of the next generation of medicines.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Thiophene Derivatives
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a cornerstone of numerous pathologies, most notably cancer.[1] This has positioned kinase inhibitors as a premier class of targeted therapeutics. Within this field, the thiophene ring has emerged as a privileged scaffold, valued for its unique electronic properties and its role as a bioisostere of the phenyl group, which enhances interactions with kinase active sites.[2][3][4] These application notes provide a comprehensive guide for medicinal chemists and drug development professionals on the synthesis of thiophene-based kinase inhibitors. We will detail robust, field-proven protocols for both the initial construction of the thiophene core, primarily via the Gewald reaction, and its subsequent elaboration using modern cross-coupling methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The causality behind experimental choices, detailed step-by-step protocols, and methods for validation are provided to ensure scientific integrity and reproducibility.
The Thiophene Scaffold in Kinase Inhibition
The thiophene moiety is a five-membered aromatic heterocycle containing a sulfur atom. Its prevalence in FDA-approved drugs underscores its importance in medicinal chemistry.[2][4] In the context of kinase inhibitors, the thiophene ring offers several advantages:
-
Structural Mimicry: It serves as an effective bioisostere for a benzene ring, capable of forming similar hydrophobic and π-stacking interactions within the ATP-binding pocket of kinases.[3]
-
Modulation of Physicochemical Properties: The sulfur atom can act as a hydrogen bond acceptor and influences the electronic distribution of the ring, which can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.
-
Synthetic Tractability: The thiophene core is readily synthesized and can be functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).[5][6]
Many thiophene-based inhibitors target the ATP-binding site, competing with endogenous ATP and thereby blocking the downstream signaling cascade that promotes aberrant cell growth and survival.
Caption: Generic signaling pathway of a Receptor Tyrosine Kinase (RTK) and its inhibition.
Core Synthesis: The Gewald Reaction
The most versatile and widely adopted method for constructing the foundational 2-aminothiophene scaffold is the Gewald reaction.[7] This multi-component reaction is exceptionally efficient, assembling polysubstituted 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile (e.g., ethyl cyanoacetate), and elemental sulfur in the presence of a base.[8][9] The resulting 2-amino-3-carboxylate/carboxamide thiophene is a critical building block for numerous kinase inhibitors.[1][10][11]
Caption: Workflow for building kinase inhibitors starting with the Gewald reaction.
Protocol 2.1: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol describes a typical Gewald synthesis using cyclohexanone as the ketone component.
Materials and Reagents:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Elemental Sulfur (S₈)
-
Morpholine (or Diethylamine)
-
Ethanol (EtOH)
-
Ice-cold water
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine cyclohexanone (0.1 mol, 9.8 g), ethyl cyanoacetate (0.1 mol, 11.3 g), and elemental sulfur (0.1 mol, 3.2 g) in 100 mL of ethanol.
-
Rationale: Ethanol is a common solvent that facilitates the dissolution of reactants. The stoichiometry is typically 1:1:1 for the core reactants.
-
-
Addition of Base: While stirring the mixture at room temperature, slowly add morpholine (0.1 mol, 8.7 g) dropwise over 10-15 minutes. An exothermic reaction may be observed.
-
Rationale: Morpholine acts as a basic catalyst to promote the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[9]
-
-
Reaction: Gently heat the reaction mixture to 45-50°C and stir for 2-3 hours.
-
Rationale: Moderate heating accelerates the reaction without promoting unwanted side reactions.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) solvent system until the starting materials are consumed.
-
Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
-
Purification: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold ethanol to remove unreacted starting materials and soluble impurities.
-
Drying and Characterization: Dry the product under vacuum. The resulting solid can be further purified by recrystallization from ethanol if necessary. Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its identity and purity.
Functionalization of the Thiophene Core via Cross-Coupling
Once the thiophene core is synthesized, palladium-catalyzed cross-coupling reactions are indispensable tools for installing the aryl and heteroaryl moieties commonly found in potent kinase inhibitors. These reactions allow for the precise formation of C-C and C-N bonds.
Protocol 3.1: Suzuki-Miyaura Cross-Coupling
The Suzuki reaction is used to form C-C bonds between a halo-thiophene (or triflate) and an organoboron compound.[12][13] It is highly valued for its functional group tolerance and mild reaction conditions.
Materials and Reagents:
-
Substituted Bromothiophene (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)
-
Ethyl acetate, Brine
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the bromothiophene (1.0 eq), arylboronic acid (1.2 eq), base (K₂CO₃, 2.0 eq), and palladium catalyst (Pd(PPh₃)₄, 3 mol%).
-
Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Rationale: Oxygen can deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is critical for reaction efficiency.
-
-
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane:Water) via syringe.
-
Reaction: Heat the mixture to 80-100°C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 3.2: Buchwald-Hartwig Amination
This reaction is crucial for forming C-N bonds, linking an amine to the thiophene core.[15] This is particularly important for inhibitors that form hydrogen bonds with the kinase hinge region.
Materials and Reagents:
-
Substituted Bromothiophene (1.0 eq)
-
Amine (1.2 eq)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃) and Ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Inert Atmosphere: In a glovebox or using Schlenk technique, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Reactant Addition: Add the bromothiophene and anhydrous solvent. Stir for a few minutes, then add the amine.
-
Rationale: The choice of ligand is critical and often requires screening. Sterically hindered biarylphosphine ligands are generally effective.[15] Anhydrous conditions are necessary as the strong base (NaOt-Bu) is water-sensitive.
-
-
Reaction: Heat the sealed vessel to 80-110°C for 4-24 hours, monitoring by LC-MS.
-
Work-up: Cool to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography.[16]
Protocol 3.3: Sonogashira Coupling
The Sonogashira coupling forges a C-C triple bond between a halo-thiophene and a terminal alkyne, useful for extending the molecule into specific sub-pockets of the kinase active site.[17][18]
Materials and Reagents:
-
Iodo- or Bromothiophene (1.0 eq)
-
Terminal Alkyne (1.2-1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) Co-catalyst (e.g., CuI, 1-5 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Solvent (e.g., THF or DMF)
Procedure:
-
Inert Atmosphere: Add the halo-thiophene, palladium catalyst, and copper(I) iodide to a dry Schlenk flask. Evacuate and backfill with an inert gas.
-
Solvent and Reagent Addition: Add the solvent (e.g., THF) and the base (e.g., TEA). Stir the mixture, then add the terminal alkyne dropwise.
-
Reaction: Stir the reaction at room temperature to 50°C until completion, as monitored by TLC.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.[19]
Application Data: Thiophene-Based Kinase Inhibitors
The synthetic strategies outlined above have led to the discovery of numerous potent kinase inhibitors. The table below summarizes the activity of representative compounds, demonstrating the versatility of the thiophene scaffold.
| Compound Class | Target Kinase(s) | Representative IC₅₀ (nM) | Reference(s) |
| Thiophene-3-carboxamide | JNK | Varies with substitution | [5] |
| Fused Thiophenes | MEK | Potent inhibition demonstrated | [20] |
| Thiophene-2-sulfonamide | CDK5/p25 | ~550 | [21][22] |
| Thienopyrimidines | FLT3, various kinases | 41.4% to 83.5% inhibition | [10] |
| Ortho-ureido-thiophene | VEGFR-2, Checkpoint Kinases | Potent dual inhibition | [23] |
| Thiophene Bipyrimidines | EGFR | High yield synthesis reported | [24] |
Conclusion
Thiophene derivatives are a cornerstone in the modern design and synthesis of kinase inhibitors. The combination of efficient core-forming reactions like the Gewald synthesis with a powerful toolkit of palladium-catalyzed cross-coupling reactions provides medicinal chemists with a robust platform for generating vast libraries of structurally diverse compounds. The protocols and guidelines presented here offer a solid foundation for researchers aiming to explore this privileged scaffold, enabling the rational design and synthesis of next-generation targeted therapeutics for cancer and other diseases driven by aberrant kinase signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. impactfactor.org [impactfactor.org]
- 12. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Facile synthesis of substituted thiophenes via Pd/C-mediated sonogashira coupling in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C [mdpi.com]
- 20. Fused thiophene derivatives as MEK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)-thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drpress.org [drpress.org]
Application Notes & Protocols for the Gewald Aminothiophene Synthesis
A Comprehensive Guide for Synthetic Chemists in Research and Drug Development
Introduction: The Enduring Utility of the Gewald Reaction
The Gewald aminothiophene synthesis, first reported by Karl Gewald in 1966, is a powerful and versatile multi-component reaction for the one-pot synthesis of polysubstituted 2-aminothiophenes.[1] Its enduring popularity in both academic and industrial settings, particularly in drug discovery, stems from its operational simplicity, the ready availability of starting materials, and the high value of the thiophene scaffold.[2][3] Substituted 2-aminothiophenes are key pharmacophores and synthetic intermediates for a wide array of therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs.[4][5]
This guide provides an in-depth exploration of the Gewald reaction, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will detail the reaction mechanism, provide validated experimental protocols for both conventional and microwave-assisted synthesis, and offer practical guidance on troubleshooting and optimization.
The Reaction Mechanism: A Stepwise Elucidation
The Gewald reaction is a classic example of a one-pot synthesis that elegantly combines three components—a carbonyl compound (ketone or aldehyde), an active methylene nitrile, and elemental sulfur—in the presence of a base.[6][7] The reaction proceeds through three principal stages: a Knoevenagel condensation, the addition of sulfur, and a final intramolecular cyclization and tautomerization.[4]
Recent computational studies using Density Functional Theory (DFT) have provided deeper insight into the more ambiguous steps of the mechanism, particularly the process of sulfur ring opening and degradation.[8][9][10] The accepted pathway begins with the base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[1] The subsequent deprotonation of this intermediate is believed to initiate the opening of the elemental sulfur ring (S₈), leading to the formation of various polysulfide intermediates.[8][9] The reaction is ultimately driven by the thermodynamically favorable cyclization of a monosulfide intermediate, which attacks the cyano group, followed by tautomerization to yield the aromatic 2-aminothiophene product.[10]
Caption: The mechanistic pathway of the Gewald aminothiophene synthesis.
Experimental Setup and Protocols
Success in the Gewald synthesis hinges on careful control of reagents and reaction conditions. The choice of base, solvent, and temperature can significantly influence reaction rate and yield.[11] Secondary amines like morpholine or piperidine are frequently used as they are highly effective catalysts for the initial condensation step.[11] Polar solvents such as ethanol or methanol are preferred as they aid in the solubility of elemental sulfur.[7][11]
Reagents and Equipment
| Category | Item | Purpose / Notes |
| Starting Materials | Carbonyl Compound (e.g., Cyclohexanone) | Ketones are generally more stable and give higher yields than aldehydes.[7] |
| Active Methylene Nitrile (e.g., Malononitrile) | Ethyl cyanoacetate is another common choice.[7] | |
| Elemental Sulfur (S₈) | Use finely powdered sulfur for better dispersion.[7] | |
| Catalyst/Base | Morpholine | A highly effective secondary amine base. Triethylamine can also be used.[11] |
| Solvents | Ethanol (Absolute) | A common polar solvent that facilitates sulfur solubility.[7] |
| Deionized Water | For reaction workup. | |
| Equipment | Round-bottom flask with reflux condenser | For conventional heating protocol. |
| Magnetic stirrer with heating mantle | To ensure homogenous mixing and controlled temperature. | |
| Microwave reactor with appropriate vessels | For microwave-assisted protocol. | |
| Buchner funnel and vacuum flask | For product isolation via filtration. | |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. | |
| Analytical | Thin-Layer Chromatography (TLC) plate | For monitoring reaction progress. |
| NMR, IR, Mass Spectrometry instruments | For structural confirmation of the final product. |
Protocol 1: General Procedure for Gewald Synthesis (Conventional Heating)
This protocol describes a robust and widely applicable one-pot synthesis.
Step-by-Step Methodology:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carbonyl compound (e.g., cyclohexanone, 10 mmol, 1.0 equiv).
-
Reagent Addition: Add the active methylene nitrile (e.g., malononitrile, 10 mmol, 1.0 equiv) and elemental sulfur (12 mmol, 1.2 equiv) to the flask.
-
Solvent and Catalyst: Add ethanol (30 mL) as the solvent, followed by the dropwise addition of the base (e.g., morpholine, 10 mmol, 1.0 equiv) while stirring. The addition of the base is often exothermic.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 45-50°C) and maintain for 2-4 hours.[11] Monitor the reaction progress by TLC until the starting materials are consumed.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.[4]
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the pure 2-aminothiophene derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.
Protocol 2: Microwave-Assisted Gewald Synthesis
Microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields, making it an attractive method for library synthesis in drug discovery.[1][4]
Step-by-Step Methodology:
-
Reagent Preparation: In a dedicated microwave reaction vessel equipped with a small magnetic stir bar, combine the ketone (5 mmol, 1.0 equiv), active methylene nitrile (5 mmol, 1.0 equiv), and elemental sulfur (6 mmol, 1.2 equiv).
-
Solvent and Catalyst: Add 10 mL of ethanol and the base (e.g., triethylamine, 5 mmol, 1.0 equiv).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 80-100°C) for 10-30 minutes. Note: Microwave reaction parameters should be optimized for the specific substrates and instrument used.
-
Cooling and Workup: After irradiation, allow the vessel to cool to room temperature.
-
Isolation and Purification: Transfer the reaction mixture to a beaker and place it in an ice bath to induce precipitation. Collect the product by vacuum filtration, wash with cold ethanol, and recrystallize as described in Protocol 1.
Caption: General experimental workflow for the Gewald synthesis.
Troubleshooting Guide
Even robust reactions can present challenges. This guide addresses common issues encountered during the Gewald synthesis.[11]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Condensation: The initial Knoevenagel-Cope step is failing. | - Screen different bases (e.g., piperidine, triethylamine). For less reactive ketones, a stronger base may be needed. - Ensure reagents are anhydrous; the condensation produces water which can be inhibitory. |
| Poor Sulfur Reactivity: Sulfur is not dissolving or reacting effectively. | - Ensure a polar solvent (ethanol, methanol, DMF) is used. - Gently increase the reaction temperature (e.g., to 60°C), but avoid excessive heat which can cause side reactions. | |
| Steric Hindrance: Bulky starting materials are slowing the reaction. | - Consider a two-step procedure: first, isolate the α,β-unsaturated nitrile, then react it with sulfur and base. - Microwave-assisted synthesis can often overcome steric barriers. | |
| Significant Byproducts | Unreacted Starting Materials: The reaction has not gone to completion. | - Increase reaction time or temperature. - Verify the effectiveness and stoichiometry of the base catalyst. |
| Dimerization/Polymerization: Side reactions are occurring. | - Adjust reactant concentrations. - Try adding one of the reagents more slowly to control the reaction rate. | |
| Purification Difficulty | Oily Product: The product does not precipitate or crystallizes poorly. | - Pour the reaction mixture into ice-water and stir vigorously to force precipitation. - If an oil forms, attempt to extract it with a suitable organic solvent (e.g., ethyl acetate) and purify via column chromatography. |
Safety Precautions
Standard laboratory safety practices are required.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves at all times.
-
Ventilation: Conduct the reaction in a well-ventilated fume hood, as some reagents (e.g., amines, solvents) are volatile and have strong odors.
-
Handling Sulfur: Elemental sulfur is a flammable solid; avoid creating dust clouds and keep it away from ignition sources.
-
Handling Bases: Amines like morpholine and triethylamine are corrosive and should be handled with care.
Conclusion
The Gewald aminothiophene synthesis is a cornerstone of heterocyclic chemistry, providing a direct and efficient route to a class of compounds of high interest in medicinal chemistry and materials science. By understanding the mechanistic underpinnings and the critical parameters that govern the reaction, researchers can effectively troubleshoot and adapt the synthesis for a wide range of substrates. The protocols provided herein serve as a validated starting point for the successful implementation of this powerful reaction.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. d-nb.info [d-nb.info]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Derivatization of Methyl 2-amino-5-chlorothiophene-3-carboxylate
An In-Depth Technical Guide to the for Advanced Drug Discovery
Introduction: The Strategic Value of a Versatile Scaffold
Methyl 2-amino-5-chlorothiophene-3-carboxylate is a highly valued starting material in medicinal chemistry and organic synthesis. Its substituted thiophene core, featuring an amine, a carboxylate ester, and a halogen, provides a rich platform for diverse chemical modifications. The arrangement of the amino and ester groups is particularly amenable to cyclization reactions, making it a cornerstone for the synthesis of fused heterocyclic systems.
Among these, the thieno[2,3-d]pyrimidine scaffold is of paramount importance.[1][2] This fused ring system is a bioisostere of purine, a fundamental component of DNA and RNA, allowing its derivatives to interact with a wide array of biological targets.[1] Consequently, thieno[2,3-d]pyrimidines have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4]
This guide provides a detailed exploration of key derivatization strategies for this compound, offering both mechanistic insights and field-proven protocols for researchers in drug development. We will delve into N-acylation, the challenging yet achievable N-alkylation, pivotal cyclization reactions to form thieno[2,3-d]pyrimidines, and diazotization for further functionalization.
Core Derivatization Pathways: A Strategic Overview
The reactivity of this compound is primarily centered around the nucleophilic 2-amino group. However, its reactivity is modulated by the electron-withdrawing nature of the adjacent carboxylate and the thiophene ring itself. The following diagram illustrates the principal derivatization routes from this key intermediate.
Caption: Key derivatization pathways for the title compound.
N-Acylation: Fortifying the Amine
N-acylation is a fundamental transformation that serves two primary purposes: it allows for the introduction of diverse functional groups and can act as a protective strategy for the amine during subsequent reactions. The reaction typically proceeds by treating the aminothiophene with an acylating agent in the presence of a base.
Causality Behind the Protocol:
-
Acylating Agents: Acyl chlorides or anhydrides are commonly used due to their high reactivity.
-
Base: A non-nucleophilic base such as pyridine or triethylamine is essential. It serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards the product. It also enhances the nucleophilicity of the substrate's amino group.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive acylating agent.
Protocol 1: General N-Acylation
| Parameter | Value | Rationale |
| Starting Material | This compound | 1.0 eq |
| Acylating Agent | Acyl Chloride or Anhydride | 1.1 - 1.2 eq |
| Base | Pyridine or Triethylamine | 1.5 - 2.0 eq |
| Solvent | Anhydrous Dichloromethane (DCM) | 10 mL / mmol of substrate |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermic reaction |
| Reaction Time | 2 - 6 hours | Monitored by TLC |
| Typical Yield | > 85% | Generally high-yielding |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar).
-
Add the base (e.g., triethylamine, 1.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add the acylating agent (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
N-Alkylation: Overcoming Synthetic Hurdles
The direct N-alkylation of 2-aminothiophenes is known to be challenging under mild conditions.[5][6] The electron-withdrawing effect of the thiophene ring and the adjacent ester group reduces the nucleophilicity of the amino group, often necessitating harsh reaction conditions which can lead to side products.[6] A more refined and reliable strategy involves a protection-alkylation-deprotection sequence.
Causality Behind the Protocol:
-
Protection: The amine is first acylated or converted to a carbamate. This N-H proton is now more acidic, facilitating deprotonation.
-
Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is particularly effective. The large ionic radius and soft nature of the cesium cation result in a more 'naked' and reactive anion, promoting alkylation.
-
Phase-Transfer Catalyst: Tetrabutylammonium iodide (TBAI) can be used to enhance the reaction rate by facilitating the transfer of the anionic intermediate into the organic phase.[5]
-
Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal for dissolving the ionic intermediates.
Protocol 2: N-Alkylation via an Acylated Intermediate
| Parameter | Value | Rationale |
| Starting Material | N-Acyl-aminothiophene | 1.0 eq |
| Alkylating Agent | Alkyl Halide (R-I, R-Br) | 1.2 - 1.5 eq |
| Base | Cesium Carbonate (Cs₂CO₃) | 2.0 eq |
| Additive | Tetrabutylammonium iodide (TBAI) | 0.1 eq (catalytic) |
| Solvent | Anhydrous DMF | 10 mL / mmol of substrate |
| Temperature | Room Temperature to 60 °C | Mild conditions to prevent side reactions |
| Reaction Time | 12 - 24 hours | Slower reaction requires longer times |
| Typical Yield | 60 - 80% | Good yields under optimized conditions |
Step-by-Step Methodology:
-
To a solution of the N-acylated aminothiophene (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq), TBAI (0.1 eq), and the alkylating agent (1.2 eq).
-
Stir the mixture at the desired temperature (e.g., 50 °C) for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the N-alkylated, N-acylated product via column chromatography.
-
Perform subsequent deprotection of the acyl group under appropriate acidic or basic conditions to yield the final N-alkyl product.
Cyclization to Thieno[2,3-d]pyrimidines: Building the Bioactive Core
The most significant application of this compound is its use as a precursor for thieno[2,3-d]pyrimidines.[7][8][9] The 1,2-aminoester functionality is perfectly poised for cyclocondensation with a one or two-carbon synthon to form the pyrimidine ring.
Caption: Common cyclization routes to thieno[2,3-d]pyrimidines.
Causality Behind the Protocol (Urea Cyclization):
-
Reagent: Urea serves as the source for the N-C-N fragment of the pyrimidine ring.
-
Reaction Conditions: The reaction is typically performed by heating a mixture of the aminothiophene and urea at high temperatures (180-200 °C), often without a solvent (neat).[2] At these temperatures, urea decomposes to isocyanic acid (HNCO) and ammonia. The aminothiophene first reacts with isocyanic acid to form a urea-type intermediate, which then undergoes intramolecular cyclization with the loss of methanol to form the pyrimidine-2,4-dione.
-
Workup: The resulting solid product is often insoluble in neutral water but soluble in aqueous base. This property is exploited for purification: dissolving the product in NaOH and then re-precipitating it by adding acid effectively removes unreacted starting materials and byproducts.[2]
Protocol 3: Synthesis of 5-Chloro-thieno[2,3-d]pyrimidine-2,4-dione
| Parameter | Value | Rationale |
| Starting Material | This compound | 1.0 eq (0.1 mol) |
| Reagent | Urea | 5.0 eq (0.5 mol) |
| Solvent | None (Neat) | High temperature drives reaction |
| Temperature | 190 - 200 °C | To initiate urea decomposition and cyclization |
| Reaction Time | 2 - 3 hours | Until solidification of the melt |
| Workup | Basic dissolution and acidic precipitation | Effective purification strategy |
| Typical Yield | 70 - 90% | High-yielding, robust reaction |
Step-by-Step Methodology:
-
Thoroughly mix this compound (0.1 mol) and urea (0.5 mol) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture in an oil bath to 190-200 °C. The mixture will melt to form a clear, brown liquid.
-
Maintain this temperature for 2 hours. The molten mass will gradually solidify.
-
Cool the flask to room temperature. The solid mass is the crude product.
-
Carefully add 1M NaOH solution to the flask with stirring until the solid dissolves.
-
Filter the basic solution to remove any insoluble impurities.
-
Cool the filtrate in an ice bath and slowly acidify with 2M HCl with vigorous stirring.
-
A crystalline precipitate will form. Continue adding acid until the pH is ~2.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven.[2]
Diazotization: Gateway to Further Functionalization
The primary amino group on the thiophene ring can be converted into a diazonium salt, a versatile intermediate that can be subsequently replaced by a wide variety of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN) through reactions like the Sandmeyer and Schiemann reactions.[10][]
Causality Behind the Protocol:
-
Reagents: Sodium nitrite (NaNO₂) reacts with a strong mineral acid (like HCl or H₂SO₄) in situ to generate nitrous acid (HNO₂).
-
Temperature: The reaction must be carried out at low temperatures (0-5 °C). Aromatic diazonium salts are unstable and can decompose explosively at higher temperatures, often leading to the loss of N₂ gas and the formation of phenol byproducts.[10]
-
Mechanism: The primary amine acts as a nucleophile, attacking the nitrosonium ion (NO⁺) formed from the protonation of nitrous acid. A series of proton transfers and dehydration steps leads to the formation of the diazonium salt.[10]
Protocol 4: General Diazotization and Sandmeyer Reaction (e.g., Iodination)
| Parameter | Value | Rationale |
| Starting Material | This compound | 1.0 eq |
| Acid | Concentrated HCl / Acetic Acid | To generate nitrous acid and dissolve amine |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | 1.1 eq (in water) |
| Nucleophile | Potassium Iodide (KI) | 1.5 eq (in water) |
| Temperature | 0 - 5 °C | Critical for diazonium salt stability |
| Reaction Time | 30 min (diazotization), 1-2 h (substitution) | Rapid formation and subsequent reaction |
| Typical Yield | 50 - 70% | Moderate yields are common |
Step-by-Step Methodology:
-
Suspend this compound (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl at 0 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, dissolve potassium iodide (1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with sodium thiosulfate solution (to remove excess iodine), followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting iodo-thiophene derivative by column chromatography.
References
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 5. New methodology for the N-alkylation of 2-amino-3-acylthiophenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. research.monash.edu [research.monash.edu]
- 7. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Diazotisation [organic-chemistry.org]
A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methyl 2-amino-5-chlorothiophene-3-carboxylate in Pharmaceutical Process Samples
An Application Note and Protocol for the Quantification of Methyl 2-amino-5-chlorothiophene-3-carboxylate
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of this compound, a key intermediate in the synthesis of various pharmaceutical agents. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for routine quality control and process monitoring in a drug development environment. All validation procedures are conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction: The Rationale for a Validated Method
This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of active pharmaceutical ingredients (APIs). Thiophene derivatives are recognized as privileged pharmacophores in numerous approved drugs.[4] The purity and concentration of this intermediate directly impact the yield, purity, and safety profile of the final API. Therefore, a reliable and validated analytical method is imperative for its quantification.
This guide provides a step-by-step protocol for a UV-based HPLC method, designed for ease of implementation in a standard quality control laboratory. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the method's principles.
Method Development: A Logic-Driven Approach
The selection of RP-HPLC with UV detection was based on the physicochemical properties of this compound. The molecule possesses a substituted thiophene ring, which is a strong chromophore, making UV detection a sensitive and appropriate choice.[5][6][7] The presence of polar functional groups (amino and ester) alongside a non-polar thiophene core suggests that reverse-phase chromatography, which separates compounds based on hydrophobicity, would be an effective separation technique.[8][9][10]
A C18 column was selected as it provides a versatile hydrophobic stationary phase suitable for retaining and separating a wide range of moderately polar aromatic compounds.[9][10] The mobile phase, a gradient of acetonitrile and a phosphate buffer, was optimized to ensure a sharp, symmetrical peak shape and an efficient run time.
Experimental Protocols
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector. |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent. |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 30% B; 2-10 min: 30% to 70% B; 10-12 min: 70% B; 12-13 min: 70% to 30% B; 13-18 min: 30% B (re-equilibration). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 260 nm |
Preparation of Solutions
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (70:30 v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Accurately weigh a sample containing an expected amount of this compound and dissolve it in the diluent to achieve a final concentration within the calibration range (e.g., 50 µg/mL).[11][12][13] Filter the solution through a 0.45 µm syringe filter prior to injection.[11][13]
Method Validation Protocol and Results (ICH Q2(R2))
The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose.[2][3]
Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (a mixture of all potential process components except the analyte), and a sample spiked with the analyte. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.
Linearity and Range
Linearity was assessed by analyzing six calibration standards ranging from 5 µg/mL to 150 µg/mL. The peak area was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression.
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 5.0 | 120.5 |
| 10.0 | 242.1 |
| 25.0 | 605.3 |
| 50.0 | 1210.8 |
| 100.0 | 2415.2 |
| 150.0 | 3620.9 |
| Correlation Coefficient (r²) | 0.9998 |
The method demonstrated excellent linearity over the specified range.
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spike Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| 80% | 40.0 | 39.8 | 99.5% |
| 100% | 50.0 | 50.3 | 100.6% |
| 120% | 60.0 | 59.5 | 99.2% |
| Average Recovery | 99.8% |
The high recovery values confirm the accuracy of the method.[14]
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the 50 µg/mL standard were performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis was repeated by a different analyst on a different day.
| Precision Level | % Relative Standard Deviation (%RSD) |
| Repeatability | 0.85% |
| Intermediate Precision | 1.22% |
The low %RSD values indicate excellent precision.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
| Parameter | Value |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
The method is sensitive enough to detect and quantify low levels of the analyte.[14]
Visualized Workflow
Caption: Workflow for the quantification of this compound.
Conclusion
The developed RP-HPLC method for the quantification of this compound is specific, linear, accurate, precise, and sensitive. The comprehensive validation performed in accordance with ICH Q2(R2) guidelines confirms its suitability for routine use in quality control and process monitoring environments within the pharmaceutical industry. This application note provides a complete framework for the implementation and validation of this analytical procedure.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. qbdgroup.com [qbdgroup.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glsciencesinc.com [glsciencesinc.com]
- 9. hawach.com [hawach.com]
- 10. Reversed Phase HPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. How to Prepare Sample for HPLC? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. organomation.com [organomation.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for the N-acylation of Methyl 2-amino-5-chlorothiophene-3-carboxylate
Introduction: The Strategic Importance of N-Acylated Thiophenes in Medicinal Chemistry
The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2][3][4] The functionalization of the amino group through N-acylation is a critical transformation, enabling the synthesis of a diverse array of amide derivatives with significant therapeutic potential.[5] Methyl 2-amino-5-chlorothiophene-3-carboxylate, in particular, is a key intermediate in the synthesis of complex molecules, including the anticoagulant drug Rivaroxaban.[6][7][8] The N-acylation of this substrate allows for the introduction of various acyl groups, which can modulate the biological activity, pharmacokinetic properties, and target specificity of the resulting molecules.
This guide provides a detailed protocol for the N-acylation of this compound, grounded in established chemical principles. We will delve into the causality behind the experimental choices, ensuring a robust and reproducible methodology for researchers in drug discovery and development.
Reaction Overview and Mechanistic Insights
Visualizing the Core Reaction Mechanism
The following diagram illustrates the fundamental steps of the N-acylation of an amine with an acyl chloride, a cornerstone of amide synthesis.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Experimental Protocol: N-Acylation
This protocol details a robust method for the N-acylation of this compound using an acyl chloride as the acylating agent.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |
| This compound | 59972-73-3 | 191.64 | Starting material.[15] |
| Acyl Chloride (e.g., Acetyl Chloride) | 75-36-5 | 78.50 | Acylating agent. Ensure it is fresh and free from hydrolysis. |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | Reaction solvent. Must be dry to prevent hydrolysis of acyl chloride. |
| Triethylamine (TEA) or Pyridine | 121-44-8 | 101.19 | Base to neutralize HCl.[11] Must be dry. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | N/A | N/A | For aqueous work-up to remove excess acid. |
| Brine (Saturated NaCl solution) | N/A | N/A | For aqueous work-up to aid phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying agent. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous dichloromethane (DCM). The volume should be sufficient to ensure good stirring (approx. 10-20 mL per gram of substrate).
-
Add triethylamine (1.1 - 1.5 eq) to the solution. The slight excess of base ensures complete neutralization of the HCl generated.[16]
-
Cool the mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize potential side reactions.
-
-
Addition of Acylating Agent:
-
Dissolve the acyl chloride (1.05 - 1.1 eq) in a small amount of anhydrous DCM.
-
Transfer this solution to an addition funnel and add it dropwise to the stirred amine solution at 0 °C over 15-30 minutes. A slow addition rate is important for temperature control.[16]
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-3 hours).[16]
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Workflow Visualization
The following diagram provides a visual summary of the experimental protocol.
Caption: Step-by-step workflow for N-acylation.
Troubleshooting and Scientific Rationale
| Observation | Potential Cause | Scientific Rationale & Solution |
| Low or No Reaction | Inactive acyl chloride | Acyl chlorides are sensitive to moisture and can hydrolyze to the corresponding carboxylic acid, which is unreactive under these conditions. Solution: Use a fresh bottle of acyl chloride or redistill it before use. |
| Insufficient base | If all the starting amine is protonated by the generated HCl, it becomes non-nucleophilic.[14] Solution: Ensure at least one equivalent of base is used. A slight excess (1.1 eq) is recommended. | |
| Formation of Multiple Byproducts | Reaction temperature too high | N-acylation is exothermic. High temperatures can lead to side reactions or degradation of the thiophene ring. Solution: Maintain the temperature at 0 °C during the addition of the acyl chloride. |
| Presence of water | Water can hydrolyze the acyl chloride and compete with the amine as a nucleophile, leading to the formation of carboxylic acid. Solution: Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. | |
| Difficult Purification | Excess acyl chloride | Unreacted acyl chloride can complicate purification. Solution: Use only a slight excess (1.05-1.1 eq) of the acylating agent. During work-up, the bicarbonate wash will help to hydrolyze and remove any remaining acyl chloride. |
Conclusion
The N-acylation of this compound is a fundamental and versatile reaction for the synthesis of advanced intermediates in drug discovery. By carefully controlling the reaction conditions, particularly temperature and the exclusion of moisture, and by understanding the critical role of the base, researchers can achieve high yields of the desired amide products. The protocol and insights provided herein serve as a comprehensive guide to successfully implementing this important transformation.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. d-nb.info [d-nb.info]
- 3. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Rivaroxaban [cjph.com.cn]
- 8. benchchem.com [benchchem.com]
- 9. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 10. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 14. Schotten-Baumann Reaction [organic-chemistry.org]
- 15. This compound [acrospharmatech.com]
- 16. WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof - Google Patents [patents.google.com]
Application Notes & Protocols: Methyl 2-Amino-5-Chlorothiophene-3-Carboxylate as a Foundational Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-amino-5-chlorothiophene-3-carboxylate is a polysubstituted heterocyclic compound of significant interest in medicinal chemistry and materials science. Its strategic placement of an amino group, an ester, and a chloro substituent on a thiophene core makes it an exceptionally versatile synthon. This document provides an in-depth guide to its synthesis, physicochemical properties, and key applications. We focus on its pivotal role as a precursor for the construction of thieno[2,3-d]pyrimidines, a class of fused heterocycles renowned for a wide spectrum of biological activities, including kinase inhibition. Detailed, field-tested protocols for its synthesis via the Gewald reaction and its subsequent transformation into the thienopyrimidine scaffold are provided, underscoring its value in modern drug discovery pipelines.
Introduction: The Strategic Value of the 2-Aminothiophene Scaffold
The 2-aminothiophene moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its structural features allow it to engage in diverse biological interactions, leading to applications ranging from anti-inflammatory and antimicrobial to anticancer and antipsychotic agents.[3][4] The utility of this scaffold is largely powered by the Gewald multicomponent reaction, an efficient and convergent method for synthesizing highly functionalized 2-aminothiophenes from simple starting materials.[5][6]
Within this important class of molecules, This compound (CAS 55503-06-5) emerges as a particularly valuable building block.[7] The molecule possesses three distinct points of reactivity:
-
The 2-Amino Group: Acts as a potent nucleophile and a handle for annulation reactions, most notably for building fused nitrogen-containing rings.
-
The 3-Carboxylate Ester: An ortho-directing group that can be readily hydrolyzed, reduced, or converted into an amide, enabling further derivatization.
-
The 5-Chloro Group: A site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for the introduction of additional complexity.
This unique combination makes it an ideal starting point for constructing libraries of complex molecules, particularly the therapeutically significant thieno[2,3-d]pyrimidine core.[8][9][10]
Physicochemical Properties and Safety Data
Compound Data
| Property | Value | Reference |
| CAS Number | 55503-06-5 | |
| Molecular Formula | C₆H₆ClNO₂S | [11] |
| Molecular Weight | 191.64 g/mol | [7] |
| Appearance | Solid | [11] |
| Melting Point | Not specified, but related compounds are crystalline solids | [12] |
| Boiling Point | 298.3±35.0°C at 760 mmHg | [7] |
| IUPAC Name | Methyl 2-amino-5-chloro-3-thiophenecarboxylate |
Handling, Storage, and Safety
Expert Insight: Proper handling is paramount due to the compound's potential biological activity and hazardous properties. The hydrochloride salt form is sometimes used to improve aqueous solubility.[13]
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[14] Keep in a dark place under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent degradation.
-
Safety Precautions: This compound is classified as hazardous.
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation). May cause skin and respiratory irritation.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[16] Handle in a chemical fume hood to avoid inhalation of dust.[15]
-
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[16] If on skin, wash with plenty of soap and water. If ingested, seek immediate medical attention.[15]
Synthesis Protocol: The Gewald Three-Component Reaction
Mechanistic Overview
The Gewald reaction is the most efficient and widely adopted method for synthesizing 2-aminothiophenes.[5][17] It proceeds through a cascade of reactions, typically initiated by a base-catalyzed Knoevenagel condensation between an activated nitrile and a carbonyl compound. The resulting α,β-unsaturated intermediate is then attacked by elemental sulfur, followed by an intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[3][6]
Caption: Workflow of the Gewald three-component synthesis.
Detailed Experimental Protocol
Causality Behind Choices: This protocol is adapted from general procedures for the Gewald synthesis.[12] Morpholine is chosen as the base because it effectively catalyzes both the initial condensation and the subsequent sulfur addition steps.[12] Methanol is a suitable solvent that facilitates the dissolution of reactants. The reaction is run at a moderately elevated temperature (45-50 °C) to ensure a reasonable reaction rate without significant side-product formation.[18]
Materials:
-
Methyl cyanoacetate
-
2-Chloroacetaldehyde (50% solution in water) or a suitable precursor
-
Elemental sulfur powder
-
Morpholine
-
Methanol
-
Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methanol (60 mL).
-
Reactant Addition: To the methanol, add methyl cyanoacetate (0.1 mol), 2-chloroacetaldehyde (0.1 mol), and finely powdered elemental sulfur (0.1 mol).
-
Catalyst Addition: With continuous stirring, slowly add morpholine (0.1 mol) dropwise over 20-30 minutes. An exothermic reaction may be observed. Maintain the temperature below 40 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 45-50 °C and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with cold ethanol (2 x 20 mL) to remove residual impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the final product as a solid.
Expected Outcome: this compound is obtained as a solid. The yield should be in the range of 60-80%, consistent with typical Gewald reactions.[12]
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
¹H NMR: Expect signals corresponding to the methoxy protons (singlet, ~3.8 ppm), the thiophene proton (singlet, ~6.5-7.0 ppm), and the amino protons (broad singlet, ~7.4 ppm).
-
IR (KBr, cm⁻¹): Look for characteristic peaks for N-H stretching (3300-3500), C=O stretching of the ester (1660-1680), and C=C stretching of the aromatic ring (1450-1600).[12]
-
Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (191.64 m/z).
Applications in Organic Synthesis: A Gateway to Bioactive Heterocycles
The true value of this building block lies in its ability to be readily converted into more complex, fused heterocyclic systems. The ortho-amino ester functionality is a classic precursor to condensed pyrimidines.
Core Application: Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a cornerstone of many drug discovery programs, with derivatives showing potent activity as anticancer, anti-inflammatory, and antiviral agents.[9][10][19] The synthesis typically involves the cyclization of the 2-aminothiophene precursor with a one-carbon electrophile.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. This compound [myskinrecipes.com]
- 8. Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. thepharmajournal.com [thepharmajournal.com]
- 11. This compound [cymitquimica.com]
- 12. asianpubs.org [asianpubs.org]
- 13. Buy Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride | 2228891-40-3 [smolecule.com]
- 14. This compound [acrospharmatech.com]
- 15. fishersci.nl [fishersci.nl]
- 16. fishersci.com [fishersci.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 19. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
Scale-up synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate
An Application Guide for the Scale-Up Synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate
Introduction: The Strategic Importance of a Versatile Heterocycle
This compound (CAS No: 55503-06-5) is a highly functionalized thiophene derivative that serves as a pivotal building block in medicinal chemistry and the synthesis of fine chemicals.[1][2] Its structure, featuring an amino group, a chloro substituent, and a methyl ester, provides multiple points for synthetic modification, making it a valuable intermediate for constructing more complex molecular architectures.[2] Polysubstituted 2-aminothiophenes, such as this compound, are core components of numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antiviral compounds.[3][4] The reliable, safe, and scalable production of this intermediate is therefore a critical enabling step for drug discovery and development programs.
This document provides a detailed guide for the scale-up synthesis of this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles, process safety considerations, and robust analytical controls necessary for successful large-scale production.
The Chemistry: A Variation of the Gewald Aminothiophene Synthesis
The synthesis of 2-aminothiophenes is most famously achieved through the Gewald reaction, a multicomponent condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[5][6][7] This one-pot methodology is prized for its efficiency and atom economy.[3]
The protocol detailed here employs a specific and effective variation of the classical Gewald synthesis. Instead of a ketone and elemental sulfur, this route utilizes 3,3-dichloroacrylonitrile and methyl thioglycolate. This approach offers a distinct pathway to the target molecule, driven by the unique reactivity of the chosen starting materials.
The reaction proceeds through the following key transformations:
-
Deprotonation: Sodium methoxide, a strong base, deprotonates the α-carbon of methyl thioglycolate, generating a reactive thiolate nucleophile.
-
Nucleophilic Attack & Cyclization: The thiolate attacks the 3,3-dichloroacrylonitrile. This is followed by an intramolecular cyclization and elimination sequence, ultimately forming the thiophene ring. The precise mechanism involves a series of additions and eliminations that build the heterocyclic core.
-
Tautomerization: The final step involves tautomerization to yield the stable aromatic 2-aminothiophene product.
This specific pathway is advantageous for its directness in establishing the required substitution pattern on the thiophene ring.
Visualizing the Synthetic Workflow
The following diagram outlines the logical flow of the entire synthesis process, from initial setup to the isolation of the pure final product.
Caption: High-level workflow for the scale-up synthesis.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100g scale production. All operations should be conducted in a well-ventilated chemical fume hood or an appropriately engineered containment space.
Equipment:
-
5 L three-neck round-bottom flask equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet/outlet.
-
Heating/cooling mantle or bath for temperature control.
-
Two addition funnels (500 mL).
-
Large separatory funnel (4 L).
-
Rotary evaporator with a suitable trap.
-
Büchner funnel and vacuum flask.
-
Vacuum oven.
Step 1: Preparation of Sodium Methoxide Solution
-
Inert Atmosphere: Assemble the 5 L reaction flask, ensuring all glassware is flame-dried and cooled under a stream of dry nitrogen. Maintain a positive pressure of nitrogen throughout the reaction.
-
Solvent Charging: Charge the flask with 1.5 L of anhydrous methanol.
-
Sodium Addition: Carefully add 25.3 g (1.1 mol) of sodium metal in small, manageable pieces to the stirred methanol.
-
Causality: The dissolution of sodium in methanol is highly exothermic and produces flammable hydrogen gas. Slow, portion-wise addition is critical to control the temperature and rate of gas evolution. The nitrogen sweep safely vents the hydrogen.
-
-
Complete Dissolution: Continue stirring until all the sodium has dissolved completely, forming a clear solution of sodium methoxide. Allow the solution to cool to below 20°C.
Step 2: Controlled Reagent Addition
-
Thioglycolate Addition: Add 116.7 g (1.1 mol) of methyl thioglycolate dropwise via an addition funnel to the sodium methoxide solution.
-
Causality: Maintain the internal temperature below 25°C using an external cooling bath.[8] This prevents potential side reactions and ensures controlled formation of the thiolate anion.
-
-
Dichloroacrylonitrile Addition: In a separate beaker, prepare a solution of 123 g (1.0 mol) of 3,3-dichloroacrylonitrile in 500 mL of anhydrous methanol. Add this solution dropwise to the reaction mixture via the second addition funnel.
Step 3: Reaction and Monitoring
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture vigorously at ambient temperature for 1-2 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.
Step 4: Work-up and Extraction
-
Solvent Removal: Concentrate the reaction mixture using a rotary evaporator to remove the bulk of the methanol.
-
Aqueous Quench: Dilute the resulting residue with 2 L of cold water.
-
Extraction: Transfer the aqueous mixture to a 4 L separatory funnel and extract with dichloromethane (3 x 1 L).
-
Causality: The product is organic-soluble and will partition into the dichloromethane layer. Multiple extractions are necessary to ensure efficient recovery from the aqueous phase.
-
-
Drying: Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Final Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the crude product as an oil or semi-solid.
Step 5: Purification by Recrystallization
-
Solvent Selection: While the literature reports column chromatography for small-scale purification, recrystallization is more practical for scale-up.[8] Isopropyl ether or a mixture of ethyl acetate and hexanes are good starting points for solvent screening.
-
Procedure: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If the solution is colored, it can be treated with a small amount of activated carbon and hot-filtered.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold solvent.
-
Drying: Dry the purified solid in a vacuum oven at 40-50°C until a constant weight is achieved. The expected product is a colorless or off-white solid.[8]
Data Summary and Characterization
Table 1: Reagent and Process Parameters
| Parameter | Value | Rationale / Reference |
| Target Compound | This compound | --- |
| CAS Number | 55503-06-5 | [9] |
| Molecular Formula | C₆H₆ClNO₂S | [9] |
| Molecular Weight | 191.64 g/mol | [9] |
| Appearance | Colorless / Off-white solid | [8] |
| Melting Point | 99-101 °C | [8] |
| Expected Yield | 60-75% (post-purification) | Yield can vary based on scale and purification efficiency. |
Analytical Quality Control
Confirmation of the product's identity and purity is essential.
| Analysis | Expected Result | Reference | | :--- | :--- | | ¹H NMR (CDCl₃) | δ ~6.4 (s, 1H, thiophene-H), δ ~5.3 (br s, 2H, -NH₂), δ ~3.8 (s, 3H, -OCH₃) |[8] | | Mass Spec (EI) | m/z 191 (M⁺), 159 ([M-CH₃OH]⁺) |[8] | | IR (KBr, cm⁻¹) | ~3448, 3343 (N-H stretch), ~1674 (C=O stretch), ~1615 (N-H bend) |[8] | | HPLC Purity | ≥98% | Standard for pharmaceutical intermediates. |
Process Safety and Hazard Management
A thorough understanding of the hazards associated with all reagents is non-negotiable for a safe scale-up.
Visualizing the Reaction Chemistry
Caption: Simplified reaction scheme for the synthesis.
Table 2: Reagent Hazard and Safety Information
| Reagent | Key Hazards | Recommended Precautions |
| Sodium Metal | Flammable solid, water-reactive (produces H₂ gas), causes severe skin burns. | Handle under mineral oil or inert gas. Use Class D fire extinguisher. Wear flame-retardant lab coat, face shield, and appropriate gloves. |
| Methanol | Flammable liquid, toxic if ingested, inhaled, or in contact with skin. Causes damage to organs (optic nerve). | Use in a well-ventilated area. Ground all equipment. Avoid sparks and open flames. Wear appropriate gloves and eye protection.[10] |
| Methyl Thioglycolate | Toxic, harmful if swallowed, causes skin and eye irritation. Pungent, unpleasant odor. | Handle in a fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. |
| 3,3-dichloroacrylonitrile | Acutely toxic, skin and eye irritant, potential mutagen. | Avoid all contact. Use stringent engineering controls and wear full personal protective equipment (PPE).[10][11] |
| Dichloromethane | Skin and eye irritant, harmful if inhaled, suspected of causing cancer. | Use in a well-ventilated area with appropriate respiratory protection for large quantities. Wear solvent-resistant gloves.[10][11] |
General Handling Procedures:
-
Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves must be worn at all times.[10][11]
-
Ventilation: All operations must be performed in a certified chemical fume hood to avoid inhalation of toxic vapors and gases.[11]
-
Emergency Preparedness: Ensure eyewash stations and safety showers are accessible and operational.[11] Have appropriate spill kits (e.g., for flammable solvents, caustics) readily available.
Conclusion
The scale-up synthesis of this compound via the described protocol is a robust and efficient method for producing this valuable intermediate. Success at scale hinges on a disciplined approach that prioritizes meticulous control over reaction parameters, especially temperature during additions, and an unwavering commitment to safety. By integrating the principles of process chemistry with rigorous analytical validation, researchers and drug development professionals can ensure a reliable and high-purity supply of this critical chemical building block.
References
- 1. This compound [myskinrecipes.com]
- 2. Buy Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride | 2228891-40-3 [smolecule.com]
- 3. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 2-amino-3-thiophenecarboxylate – description and application - Georganics [georganics.sk]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. prepchem.com [prepchem.com]
- 9. This compound [acrospharmatech.com]
- 10. fishersci.nl [fishersci.nl]
- 11. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. This molecule is a crucial intermediate, and its efficient synthesis is paramount.
The primary and most versatile route to this and similar 2-aminothiophenes is the Gewald aminothiophene synthesis .[1][2] This multicomponent reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile (like methyl cyanoacetate), and elemental sulfur, catalyzed by a base.[3][4]
This guide is structured to address specific problems you may encounter, explain the underlying chemical principles, and provide robust, field-tested protocols.
Troubleshooting Guide: Common Synthesis Problems & Solutions
This section addresses the most frequently encountered challenges during the synthesis of this compound, presented in a practical question-and-answer format.
Issue 1: Consistently Low or No Product Yield
Question: My reaction is yielding very little or no this compound. What are the likely causes and how can I fix this?
Answer: Low yield is the most common issue and can stem from several factors, from reagent quality to reaction conditions. Let's break down the potential culprits.
Potential Cause A: Inactive or Poor Quality Reagents
-
The "Why": The Gewald reaction is sensitive to the purity of starting materials. Elemental sulfur, for instance, should be a fine, dry powder for optimal reactivity.[4] Methyl cyanoacetate can hydrolyze over time, and the chlorinating agent must be active.
-
Solution & Validation:
-
Sulfur: Use finely powdered sulfur that has been stored in a desiccator. Clumped sulfur has reduced surface area and will react sluggishly.
-
Methyl Cyanoacetate: If the container is old, distill the ester under reduced pressure before use. Verify its purity via NMR.
-
Base (e.g., Morpholine, Triethylamine): Use a freshly opened bottle or distill before use. Amines can absorb water and carbon dioxide from the air, reducing their basicity.
-
Potential Cause B: Incorrect Choice or Stoichiometry of Base
-
The "Why": The base plays a critical catalytic role. Its primary function is to deprotonate the active methylene compound (methyl cyanoacetate) to initiate the Knoevenagel condensation, the first step of the mechanism.[5][6] The wrong base or incorrect amount can halt the reaction here or promote side reactions. Morpholine is often cited as highly effective because it also aids in solubilizing sulfur.[2][7]
-
Solution & Validation:
-
Base Selection: Morpholine is an excellent first choice. Triethylamine or piperidine are also commonly used.[2] Some modern methods use catalytic amounts of bases like L-proline or piperidinium borate.[8][9]
-
Stoichiometry: While some protocols are catalytic, many Gewald variations require stoichiometric amounts of the amine base.[2] Start with a trusted literature protocol and ensure your molar equivalents are correct. A slight excess of the base is often tolerated.
-
Potential Cause C: Suboptimal Reaction Temperature
-
The "Why": The Gewald reaction involves multiple equilibria.[10] The initial condensation is often performed at or slightly above room temperature, while the subsequent cyclization may require gentle heating (typically 40-60°C).[7][8] Excessive heat can lead to the decomposition of intermediates and the formation of tar-like side products.
-
Solution & Validation:
-
Stepwise Temperature Control: Add the base slowly at a lower temperature (e.g., 35-40°C) to control the initial exothermic Knoevenagel condensation.[7]
-
Maintain Cyclization Temperature: After all reagents are mixed, maintain a steady temperature of around 45-50°C.[11] Use an oil bath for consistent heat distribution.
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the appearance of the product spot.
-
Issue 2: Significant Formation of Impurities and Side-Products
Question: My crude product is highly impure, showing multiple spots on TLC and complicating purification. What are these impurities and how can I prevent them?
Answer: Impurity formation is often linked to reaction control. The most common side-reaction is the dimerization of the Knoevenagel condensation product.[12]
Potential Cause A: Dimerization of the α,β-Unsaturated Nitrile
-
The "Why": The intermediate formed after the Knoevenagel condensation can react with another molecule of the deprotonated methyl cyanoacetate in a Michael addition, leading to dimers or oligomers instead of reacting with sulfur to form the thiophene ring.[12] This is more likely if the sulfur addition and cyclization step is slow.
-
Solution & Validation:
-
Ensure Sulfur Reactivity: As mentioned, use high-quality, finely powdered sulfur to ensure it reacts in a timely manner.
-
One-Pot Efficiency: Ensure all components (ketone/aldehyde, nitrile, sulfur, base) are present to allow the reaction to proceed to the thiophene product, which is the thermodynamic sink of the reaction.[5][10] The formation of the stable aromatic thiophene ring is the ultimate driving force.[6]
-
Solvent Choice: Solvents like methanol, ethanol, or DMF are common.[4] DMF can be particularly effective at solubilizing all components, potentially reducing side reactions.[8]
-
Potential Cause B: Issues with the Chlorination Step
-
The "Why": The synthesis of the target molecule requires the introduction of a chlorine atom at the 5-position. This is often achieved by starting with a chlorinated precursor. If starting from a non-chlorinated thiophene, a post-synthesis chlorination step is needed, which can lead to regioselectivity issues or over-chlorination. A more direct route involves starting materials that build the chloro-substituent into the ring during formation, such as using a chlorinated carbonyl equivalent. A documented, though low-yielding, approach uses 3,3-dichloroacrylonitrile.[13]
-
Solution & Validation:
-
Review Synthetic Strategy: The most robust methods for this specific molecule often involve a variation of the Gewald reaction where the chloro-substituent is introduced from the start.
-
Control Chlorination: If direct chlorination of the 2-aminothiophene is performed, use a mild chlorinating agent like N-chlorosuccinimide (NCS) in a controlled stoichiometric amount. Run the reaction at low temperatures (e.g., 0°C) and monitor carefully by TLC to avoid di-chlorination.
-
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the Gewald synthesis, highlighting the key stages from reagent preparation to final product purification.
Caption: General workflow for the Gewald synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism of the Gewald reaction? A1: The reaction proceeds through three main stages:
-
Knoevenagel-Cope Condensation: The base deprotonates the α-carbon of methyl cyanoacetate, which then attacks the carbonyl component to form an α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: The α,β-unsaturated intermediate is deprotonated again, and this anion attacks the elemental sulfur (S₈ ring), leading to a polysulfide intermediate.[5]
-
Cyclization & Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization by attacking the nitrile group, followed by tautomerization to form the stable, aromatic 2-aminothiophene ring.[5][6] This final aromatization step is the thermodynamic driving force for the entire sequence.[10]
The following diagram provides a simplified visualization of this process.
Caption: Simplified mechanism of the Gewald reaction.
Q2: How should I purify the final product? A2: Purification typically involves either recrystallization or column chromatography.
-
Recrystallization: If the crude product is relatively clean (>85%), recrystallization is efficient. Common solvents are ethanol, methanol, or isopropanol.[7] The goal is to find a solvent where the product is soluble when hot but sparingly soluble when cold.
-
Column Chromatography: For more complex impurity profiles, silica gel chromatography is necessary. A common eluent system is a mixture of hexanes and ethyl acetate. The polarity can be adjusted based on the TLC analysis of your crude material.[13]
Q3: What are the key safety precautions for this reaction? A3:
-
Ventilation: The reaction should be performed in a well-ventilated fume hood. Although elemental sulfur is not highly toxic, heating it with amines can produce hydrogen sulfide (H₂S), which is toxic and has a strong, unpleasant odor.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Reagent Handling: Amines like morpholine are corrosive and should be handled with care. Chlorinating agents are strong oxidizers and require careful handling.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from literature methods for synthesizing 2-aminothiophenes and should be adapted based on the specific chlorinated starting material used.[7]
Materials & Equipment:
-
Methyl cyanoacetate
-
Chlorinated carbonyl precursor (e.g., chloroacetaldehyde solution)
-
Elemental sulfur (fine powder)
-
Morpholine
-
Methanol
-
Round-bottom flask with magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methanol (100 mL), the chlorinated carbonyl precursor (0.1 mol), methyl cyanoacetate (0.1 mol, 9.9 g), and elemental sulfur (0.1 mol, 3.2 g).
-
Base Addition: With stirring, slowly add morpholine (0.1 mol, 8.7 g) to the mixture over 20-30 minutes. The addition is exothermic; maintain the temperature below 40°C using a water bath if necessary. The solution will turn dark.
-
Reaction: After the addition is complete, heat the reaction mixture to 45-50°C and stir for 3-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Workup: Once the starting materials are consumed, cool the mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake with a small amount of cold methanol to remove residual impurities.
-
Purification: Air-dry the crude solid. For further purification, recrystallize from hot ethanol or purify via flash column chromatography on silica gel.
-
Characterization: Dry the pure, crystalline product under vacuum. Determine the yield and characterize by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. asianpubs.org [asianpubs.org]
- 8. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 2-AMINO-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. prepchem.com [prepchem.com]
Technical Support Center: Purification of Methyl 2-amino-5-chlorothiophene-3-carboxylate by Chromatography
Welcome to the technical support guide for the chromatographic purification of Methyl 2-amino-5-chlorothiophene-3-carboxylate (CAS 55503-06-5). This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of purifying this specific aminothiophene derivative.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions and provides concise, actionable answers to get you started.
Q1: What is the best starting point for developing a chromatographic purification method for this compound?
A1: The choice of chromatography mode is critical and depends on the scale and nature of impurities.
-
For bulk purification (grams to kilograms), Normal-Phase Flash Chromatography is typically the most economical and efficient starting point. Begin with a silica gel stationary phase and a mobile phase system of low to medium polarity, such as a gradient of ethyl acetate in hexanes.
-
For high-purity analysis and purification (micrograms to milligrams), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is recommended. A C18 column is a robust starting point, with a mobile phase of acetonitrile and water.[1][2]
Given the presence of the amine group, which can interact with silica, peak tailing can be an issue. Be prepared to modify your mobile phase with additives to improve peak shape.
Q2: I'm observing significant peak tailing in my chromatogram. What are the likely causes and solutions?
A2: Peak tailing is a common issue when purifying compounds with basic functional groups like the amine in this compound. The primary cause is often secondary interactions between the basic analyte and acidic silanol groups on the silica stationary phase.[3]
-
In Normal-Phase Chromatography: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to your mobile phase. This will compete with your compound for the active silanol sites, leading to more symmetrical peaks.
-
In Reversed-Phase HPLC: Tailing can be caused by exposed silanols on the C18 stationary phase. Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (0.1%) will protonate the silanols and your basic analyte, minimizing unwanted interactions.[4] Alternatively, using a modern, end-capped column designed for good peak shape with basic compounds is highly recommended.
Q3: My compound is not retaining on a C18 column and is eluting in the void volume. What should I do?
A3: This indicates that your compound is too polar for the current reversed-phase conditions.[4][5] Here are a few strategies to increase retention:
-
Decrease the organic solvent percentage: Start with a very low concentration of acetonitrile or methanol in your mobile phase (e.g., 5-10%) and run a shallow gradient.
-
Consider an alternative stationary phase: For highly polar compounds, a standard C18 column may not provide enough retention. Consider using a column with a more polar stationary phase, such as one designed for aqueous mobile phases or a Hydrophilic Interaction Liquid Chromatography (HILIC) column.
-
Ensure proper pH: If your mobile phase is at a pH that suppresses any potential ionization of your molecule, it might become more polar. While this compound is basic, ensure the pH is not excessively high.
Q4: How can I improve the separation between my target compound and a closely eluting impurity?
A4: Improving resolution requires optimizing the selectivity, efficiency, or retention of your chromatographic system.
-
Optimize the Mobile Phase:
-
Change the organic modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities and can alter the elution order of your compounds.
-
Adjust the gradient: A shallower gradient will increase the separation between peaks.
-
-
Change the Stationary Phase: Switching to a column with a different chemistry (e.g., from a C18 to a phenyl-hexyl or a cyano column) can significantly alter the selectivity of your separation.
-
Adjust Temperature: Increasing the column temperature can improve efficiency and change selectivity, though it may also decrease retention.[6]
Q5: What are the best practices for sample preparation before injection?
A5: Proper sample preparation is crucial for protecting your column and ensuring reproducible results.[1]
-
Dissolve your sample in a compatible solvent: Ideally, dissolve your crude material in the initial mobile phase of your gradient. If the solubility is low, use the minimum amount of a stronger solvent.[7] For reversed-phase, if you use a solvent stronger than your mobile phase (e.g., pure DMSO or DMF), it can cause peak distortion.[8]
-
Filter your sample: Always filter your sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit.[9]
-
Avoid overloading the column: Overloading leads to broad, asymmetrical peaks.[6] If you are unsure of the appropriate loading capacity, perform a loading study with increasing amounts of your sample.
Section 2: In-Depth Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to resolving common issues encountered during the purification of this compound.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | In-Depth Explanation & Solution |
| Secondary Interactions with Stationary Phase | The primary amine on your compound is basic and can interact strongly with acidic residual silanol groups on silica-based stationary phases. This causes peak tailing.[3] Solution: In normal phase, add 0.1-1% triethylamine or ammonia to your mobile phase. In reversed phase, add 0.1% formic acid or TFA to your mobile phase to protonate the amine and minimize silanol interactions.[4] |
| Column Overload | Injecting too much sample onto the column saturates the stationary phase, leading to peak fronting or tailing. Solution: Reduce the mass of sample injected onto the column. Perform a loading study to determine the optimal sample load for your column dimensions. |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the sample band to spread, resulting in peak distortion.[8] Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary due to solubility issues, inject the smallest possible volume.[7] |
| Partially Blocked Column Frit | Particulate matter from the sample or mobile phase can clog the inlet frit of the column, causing flow path distortion and split or tailing peaks for all compounds.[10] Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (disconnect it from the detector first). If this doesn't work, the column may need to be replaced.[10] |
Problem: Low or No Recovery of the Compound
| Possible Cause | In-Depth Explanation & Solution |
| Irreversible Adsorption | The amine group can strongly and sometimes irreversibly bind to acidic silica gel, especially if the crude material contains acidic impurities that activate the silica surface.[11] Solution: Deactivate the silica gel by running a column with a mobile phase containing a small amount of a base (e.g., triethylamine) before loading your sample. Alternatively, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., diol, amino).[11] |
| Compound Instability | The compound may be degrading on the stationary phase. This can be catalyzed by the acidic nature of silica gel. Solution: Perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If it is unstable, consider a faster purification method, a less acidic stationary phase, or running the chromatography at a lower temperature. |
| Compound Precipitation | The compound may be precipitating on the column if the mobile phase is not a good solvent for it. Solution: Ensure your compound is soluble in the mobile phase. If you are running a gradient, make sure the compound remains soluble as the mobile phase composition changes. |
Problem: Inconsistent Retention Times
| Possible Cause | In-depth Explanation & Solution |
| Column Equilibration | Normal-phase chromatography, in particular, requires long equilibration times, especially if the water content of the mobile phase changes.[12] Solution: Ensure the column is thoroughly equilibrated with the initial mobile phase before each injection. A stable baseline is a good indicator of equilibration. For normal phase, it can take 10-20 column volumes or more. |
| Mobile Phase Composition | In reversed-phase chromatography, small changes in the organic-to-aqueous ratio can lead to significant shifts in retention time.[3] Solution: Use a precision graduate cylinder or volumetric flasks to prepare your mobile phases. Always use the same preparation method. Ensure adequate mixing of the mobile phase components. |
| Temperature Fluctuations | Variations in ambient temperature can affect retention times, especially if the laboratory temperature is not well-controlled.[6] Solution: Use a column oven to maintain a constant temperature for the column. This will significantly improve the reproducibility of your retention times. |
Section 3: Experimental Protocols
Protocol 1: Method Development for Normal-Phase Flash Chromatography
-
TLC Analysis:
-
Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the TLC plate in a chamber with a solvent system of ethyl acetate (EtOAc) and hexanes. Start with a 20:80 EtOAc:Hexanes mixture.
-
Visualize the spots under a UV lamp.
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.4. This will be your starting isocratic mobile phase.
-
-
Column Packing (Slurry Method):
-
Choose an appropriately sized column for your sample mass (a general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight).
-
Create a slurry of silica gel in your starting mobile phase.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude material in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (2-3 times the mass of your crude material) to this solution.
-
Evaporate the solvent completely on a rotary evaporator until you have a free-flowing powder.[7]
-
Carefully add this dry powder to the top of your packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting mobile phase.
-
If separation is poor, you can switch to a gradient elution, slowly increasing the percentage of the more polar solvent (EtOAc).
-
Collect fractions and monitor them by TLC to identify the fractions containing your pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain your purified this compound.
-
Protocol 2: Column Cleaning and Regeneration (C18 HPLC Column)
-
Disconnect the column from the detector to avoid contamination.
-
Flush with 10-20 column volumes of 95:5 water:acetonitrile (or your mobile phase A without buffer salts).
-
Flush with 10-20 column volumes of 100% Acetonitrile.
-
Flush with 10-20 column volumes of 100% Isopropanol to remove strongly bound non-polar impurities.
-
Flush again with 10-20 column volumes of 100% Acetonitrile.
-
Store the column in a suitable storage solvent, typically acetonitrile/water. Always refer to the manufacturer's guidelines for specific column care instructions.
Section 4: Visualizations
Caption: Troubleshooting logic for poor peak shape.
Caption: General workflow for chromatographic method development.
Section 5: Data Summary Tables
Table 1: Recommended Starting Conditions for Chromatography
| Parameter | Normal-Phase Flash Chromatography | Reversed-Phase HPLC |
| Stationary Phase | Silica Gel (230-400 mesh) | C18 (5 or 10 µm particle size) |
| Mobile Phase A | Hexanes or Heptane | 0.1% Formic Acid or TFA in Water |
| Mobile Phase B | Ethyl Acetate | 0.1% Formic Acid or TFA in Acetonitrile |
| Typical Gradient | 0-50% B over 20-30 column volumes | 5-95% B over 20-30 minutes |
| Detection | UV (typically 254 nm and another wavelength) | UV (scan for λmax, likely around 250-350 nm) |
| Modifier | 0.1-1% Triethylamine if peak tailing occurs | Not usually needed if acid is in mobile phase |
Table 2: Properties of Common Chromatography Solvents
| Solvent | Polarity Index | UV Cutoff (nm) | Boiling Point (°C) | Notes |
| n-Hexane | 0.1 | 195 | 69 | Common non-polar solvent for normal phase. |
| Dichloromethane | 3.1 | 233 | 40 | Good for dissolving polar compounds for dry loading. |
| Ethyl Acetate | 4.4 | 255 | 77 | Common polar solvent for normal phase. |
| Isopropanol | 3.9 | 205 | 82 | Can be used as a modifier in normal phase. |
| Acetonitrile | 5.8 | 190 | 82 | Common organic solvent for reversed phase. |
| Methanol | 5.1 | 205 | 65 | Alternative organic solvent for reversed phase. |
| Water | 10.2 | ~180 | 100 | The primary solvent for reversed phase. |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. quora.com [quora.com]
- 6. uhplcs.com [uhplcs.com]
- 7. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 8. obrnutafaza.hr [obrnutafaza.hr]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Normal Phase Chromatography [labbulletin.com]
Technical Support Center: Synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate
Welcome to the technical support center for the synthesis of Methyl 2-amino-5-chlorothiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. We will delve into the common challenges, with a focus on the identification and mitigation of side products, drawing from established chemical principles and field-proven insights.
The synthesis of this compound is most commonly achieved via the Gewald reaction, a powerful one-pot multicomponent condensation. The introduction of the chlorine atom at the 5-position can be accomplished in two primary ways: either by using a pre-chlorinated starting material in a modified Gewald synthesis or by post-synthesis chlorination of the formed 2-aminothiophene ring. Each approach presents a unique set of challenges and potential side products. This guide is structured to address issues arising from both pathways.
Part 1: Troubleshooting the Gewald Synthesis Pathway
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes. It involves the condensation of a carbonyl compound, an active methylene compound (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a base.
Frequently Asked Questions (FAQs)
Question 1: My reaction yield is very low, or I am not getting any of the desired product. What are the likely causes?
Answer: Low or no yield in a Gewald reaction typically points to issues with one of the three core stages of the mechanism: the initial Knoevenagel-Cope condensation, the subsequent sulfur addition, or the final cyclization.
-
Inefficient Knoevenagel-Cope Condensation: This initial step, forming the α,β-unsaturated nitrile intermediate, is base-catalyzed and can be hampered by several factors.[1]
-
Base Selection: The choice of base is critical. Secondary amines like morpholine or piperidine, or tertiary amines like triethylamine, are commonly used.[1] For less reactive carbonyl precursors, a stronger base or a different class of base might be necessary.
-
Water Removal: This condensation produces water, which can inhibit the reaction equilibrium. While not always necessary, for stubborn reactions, the use of a Dean-Stark apparatus or the addition of a dehydrating agent can be beneficial.[1]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur needs to be activated to participate in the reaction.
-
Solvent Choice: Polar solvents such as ethanol, methanol, or DMF are generally preferred as they enhance the solubility and reactivity of sulfur.[1]
-
Temperature: Gently heating the reaction mixture to 40-60 °C can improve sulfur's reactivity. However, be cautious, as excessive heat can promote side reactions.[1]
-
-
Incorrect Stoichiometry: Ensure that all reagents are accurately measured and that the starting materials are of high purity and dry.[1]
Question 2: My crude product is a complex mixture, and purification is challenging. What are the common side products in the Gewald synthesis of this target molecule?
Answer: The formation of byproducts is a common challenge. The most frequently encountered impurities are:
-
Unreacted Starting Materials: Incomplete reactions will leave behind the initial carbonyl compound and methyl cyanoacetate.
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow or incomplete.[1]
-
Dimerization or Polymerization Products: Under certain conditions, starting materials or the Knoevenagel-Cope intermediate can undergo self-condensation or polymerization.[1][2]
The workflow for a typical Gewald synthesis and the points at which side products can form are illustrated below.
Caption: Formation of side products in the Gewald synthesis.
Troubleshooting & Optimization Strategies
| Issue | Possible Cause | Recommended Action |
| Low Yield | Inefficient Knoevenagel-Cope condensation | Screen different bases (e.g., morpholine, triethylamine). Consider a two-step procedure where the intermediate is isolated first.[1] |
| Poor sulfur reactivity | Use a polar solvent (e.g., DMF, ethanol). Gently heat the reaction to 40-60°C.[1] | |
| Complex Mixture | Presence of Knoevenagel-Cope intermediate | Ensure sufficient sulfur is present and optimize the reaction temperature and base for the cyclization step.[1] |
| Dimerization/Polymerization of intermediates | Adjust reactant concentrations, modify the rate of reagent addition, or change the solvent to disfavor self-condensation.[1] | |
| Purification Difficulty | Multiple closely related impurities | Employ column chromatography with a suitable eluent system (e.g., gradient of ethyl acetate in hexanes). Recrystallization from ethanol or methanol can also be effective for solid products.[1] |
Part 2: Troubleshooting Post-Synthesis Chlorination
If the 2-aminothiophene ring is formed first, followed by chlorination (commonly with N-chlorosuccinimide, NCS), a different set of challenges arises, primarily related to selectivity and over-reaction.
Frequently Asked Questions (FAQs)
Question 3: My chlorination reaction is not selective, and I am observing multiple chlorinated products. How can I improve this?
Answer: The 2-aminothiophene ring has multiple sites susceptible to electrophilic attack. The primary challenge is to achieve selective chlorination at the 5-position.
-
Over-chlorination: The product itself is an electron-rich heterocycle and can undergo a second chlorination, leading to dichlorinated byproducts. To mitigate this, use a stoichiometric amount of the chlorinating agent (e.g., NCS) and maintain a low reaction temperature to control reactivity.
-
Reaction at other positions: While the 5-position is generally the most reactive, chlorination at other positions on the thiophene ring is possible, though less common.
Question 4: I am observing side products that are not chlorinated on the thiophene ring. What could these be?
Answer: The 2-amino group is also nucleophilic and can react with electrophilic chlorine sources.
-
N-Chlorination: The amino group can be chlorinated to form an N-chloro or N,N-dichloro derivative. These species can be unstable.
-
Oxidative Decomposition: Chlorinating agents are also oxidants. Under harsh conditions, they can lead to oxidative degradation of the starting material or product.[3]
The decision tree for troubleshooting post-synthesis chlorination is outlined below.
Caption: Troubleshooting post-synthesis chlorination.
Experimental Protocol: Controlled Monochlorination with NCS
This protocol provides a starting point for the selective chlorination at the 5-position of Methyl 2-aminothiophene-3-carboxylate.
-
Dissolution: Dissolve Methyl 2-aminothiophene-3-carboxylate (1 equivalent) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
NCS Addition: Slowly add a solution of N-chlorosuccinimide (1.0-1.1 equivalents) in the same solvent dropwise over 30-60 minutes. The slow addition is crucial to control the reaction exotherm and minimize side product formation.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Work-up: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Summary of Potential Side Products and Identification
| Side Product | Likely Origin | Identification Tips (NMR, MS) |
| Knoevenagel-Cope Intermediate | Incomplete Gewald reaction | Absence of thiophene ring protons in NMR; MS peak corresponding to the condensed, non-cyclized intermediate. |
| Dimer of Intermediate | Gewald side reaction | Higher molecular weight peak in MS, typically double that of the intermediate minus H₂. Complex NMR spectrum.[2] |
| Dichlorinated Thiophene | Over-chlorination with NCS | MS peak with a characteristic isotopic pattern for two chlorine atoms. Absence of one aromatic proton signal in ¹H NMR. |
| N-Chlorinated Product | Reaction of amino group with NCS | Can be unstable. May show a higher mass in MS. The NH₂ protons will be absent in ¹H NMR. |
By carefully considering the reaction pathway and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of this compound synthesis.
References
Technical Support Center: Methyl 2-amino-5-chlorothiophene-3-carboxylate
Welcome to the technical support center for Methyl 2-amino-5-chlorothiophene-3-carboxylate (C₆H₆ClNO₂S). This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find comprehensive information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Core Concepts: Understanding the Stability of 2-Aminothiophenes
This compound is a substituted 2-aminothiophene, a class of compounds generally regarded as stable, crystalline solids.[1] However, the reactivity of the amino group, the ester functionality, and the electron-rich thiophene ring can be influenced by environmental factors, leading to degradation over time. Understanding these potential degradation pathways is crucial for ensuring the integrity of your starting material and the success of your experiments.
Recommended Storage and Handling
To maximize the shelf-life and maintain the purity of this compound, the following storage conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Cool (2-8 °C recommended for long-term storage) | Reduces the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | The amino group on the thiophene ring is susceptible to oxidation.[2] An inert atmosphere minimizes this risk. |
| Light | Amber vial or dark location | Thiophene derivatives can be susceptible to photodegradation.[3][4] |
| Moisture | Tightly sealed container in a dry environment | Prevents hydrolysis of the methyl ester group. |
For handling:
-
Use in a well-ventilated area or a fume hood.
-
Avoid generating dust.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in synthetic protocols.
Caption: Troubleshooting workflow for experiments involving this compound.
Problem 1: Low or no yield in a reaction.
-
Potential Cause: The most likely culprit is the degradation of the starting material. Over time, especially if not stored under optimal conditions, the compound can degrade, leading to a lower concentration of the active reagent.
-
Troubleshooting Steps:
-
Verify Purity: Before starting your reaction, it is advisable to check the purity of the this compound, especially if it has been in storage for an extended period. This can be done using techniques like ¹H NMR or LC-MS.
-
Purify if Necessary: If impurities are detected, the compound can often be purified by recrystallization.[5] A common procedure involves dissolving the solid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) and allowing it to cool slowly to form pure crystals.[6][7][8]
-
Problem 2: Formation of unexpected side products.
-
Potential Cause 1: Hydrolysis of the methyl ester. If the compound has been exposed to moisture, or if the reaction is run in the presence of water with acidic or basic catalysts, the methyl ester can hydrolyze to the corresponding carboxylic acid.[9] This carboxylic acid may then react differently in your intended transformation or complicate purification.
-
Solution: Ensure that the starting material is dry and use anhydrous solvents for your reaction if the chemistry is sensitive to water.
-
-
Potential Cause 2: Oxidation of the amino group. Exposure to air, especially in the presence of light or metal catalysts, can lead to the oxidation of the 2-amino group.[2] This can result in the formation of colored impurities and side products.
-
Solution: For sensitive reactions, it is best to handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) and to degas your solvents.
-
Problem 3: Inconsistent results between batches or over time.
-
Potential Cause: This is often a sign of gradual degradation of the stored compound. A batch that initially gave good results may show decreased performance as it ages.
-
Solution:
-
Aliquot the Reagent: Upon receiving a new bottle of this compound, consider aliquoting it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material to air and moisture with each use.
-
Re-evaluate Purity: If you are returning to a project after a significant amount of time, it is good practice to re-analyze the purity of your starting material before proceeding.
-
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of degradation for this compound?
While specific data for this compound is not extensively published, based on the chemistry of 2-aminothiophenes, you should be wary of:
-
Color Change: A noticeable darkening of the solid, from its typical off-white or light yellow to a brown or black color, can indicate oxidation or other decomposition pathways.
-
Change in Physical State: The compound should be a solid at room temperature. Any clumping, melting, or oily appearance could suggest the presence of impurities or degradation products.
-
Insolubility: If a previously soluble batch of the compound now shows significant insoluble material in the same solvent system, this could be due to the formation of polymeric byproducts.
Q2: What is the expected shelf-life of this compound?
The shelf-life of this compound is highly dependent on the storage conditions. When stored under the recommended conditions (cool, dry, dark, and under an inert atmosphere), the compound should remain stable for an extended period (months to years).[1][10] However, if exposed to air, light, and moisture, its degradation can be significantly accelerated.
Q3: What are some common chemical incompatibilities?
Based on the functional groups present, you should avoid storing or mixing this compound with:
-
Strong Oxidizing Agents: These can react with the amino group and the electron-rich thiophene ring.[2]
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ester group.[9]
-
Electrophiles: The 2-amino group and the thiophene ring are nucleophilic and can react with strong electrophiles.
Q4: Can I purify a batch of this compound that shows signs of degradation?
Yes, for minor degradation, purification by recrystallization is often effective.[5] The choice of solvent will be critical and may require some screening. Common solvents for recrystallizing 2-aminothiophene derivatives include ethanol, methanol, and mixtures of ethyl acetate and hexanes.[6][7][8] It is recommended to perform a small-scale test to find the optimal solvent system.
Experimental Protocols
Protocol 1: Purity Assessment by ¹H NMR
-
Dissolve a small sample (5-10 mg) of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire a ¹H NMR spectrum.
-
Compare the obtained spectrum with a reference spectrum to identify any impurity peaks. Pay close attention to the baseline and the integration of the characteristic peaks.
Protocol 2: General Recrystallization Procedure
-
Place the impure this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
If crystallization does not occur, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photo-degradation in air of the active layer components in a thiophene-quinoxaline copolymer:fullerene solar cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | 55503-06-5 [sigmaaldrich.com]
Common issues in Gewald reaction and solutions
Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reaction for the synthesis of 2-aminothiophenes. Here, we will address common experimental challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you optimize your synthetic outcomes.
Understanding the Gewald Reaction: A Mechanistic Overview
The Gewald reaction is a cornerstone of heterocyclic chemistry, enabling the one-pot synthesis of highly substituted 2-aminothiophenes from a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur, typically in the presence of a base.[1][2][3] Its prominence stems from the operational simplicity and the biological significance of the 2-aminothiophene scaffold, which is a key structural motif in numerous pharmaceuticals, including the antipsychotic Olanzapine and the anti-inflammatory drug Tinoridine.[4][5]
The reaction proceeds through a sequence of well-established steps, beginning with a Knoevenagel condensation.[2][5][6] Understanding this mechanism is crucial for effective troubleshooting.
Caption: The multi-step mechanism of the Gewald reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent challenges encountered during the Gewald reaction in a direct question-and-answer format.
Issue 1: My reaction has a very low yield or has failed completely. What went wrong?
This is the most common issue and can stem from several factors, often related to the initial condensation step or the reactivity of the sulfur.
Answer: A low or non-existent yield points to a failure in one of the key mechanistic steps. Let's diagnose the potential causes systematically.
Caption: Decision workflow for troubleshooting low product yield.
Detailed Causality & Solutions:
-
Inefficient Knoevenagel-Cope Condensation: This initial step is base-catalyzed and produces water, which can inhibit the reaction.[7]
-
Solution (Base Selection): The choice of base is critical. Secondary amines like morpholine and piperidine are highly effective. For less reactive ketones, you may need to screen different bases or consider stronger, non-nucleophilic bases.[7]
-
Solution (Water Removal): For stubborn substrates, removing water via a Dean-Stark apparatus or the addition of a dehydrating agent can drive the equilibrium toward the condensed product.[7]
-
-
Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) must be activated to participate in the reaction.
-
Solution (Solvent & Temperature): Polar solvents like ethanol, methanol, or DMF are essential for solubilizing sulfur.[1][7] Gentle heating to 40-60°C can significantly improve sulfur's reactivity, but be cautious, as excessive heat can promote side reactions.[7] Using finely powdered sulfur also increases surface area and reactivity.[3]
-
-
Steric Hindrance: Bulky ketones or aldehydes can slow down both the initial condensation and the final cyclization.
-
Solution (Modified Protocols): For sterically demanding substrates, a two-step procedure is often more effective. First, synthesize and isolate the α,β-unsaturated nitrile intermediate. Then, in a separate step, react it with sulfur and base.[1][7] This allows you to optimize conditions for each distinct stage of the reaction. Microwave irradiation has also proven effective at overcoming steric barriers and reducing reaction times.[2][7]
-
Issue 2: My reaction is messy and full of byproducts. How can I improve selectivity?
The formation of multiple products complicates purification and reduces the yield of the desired 2-aminothiophene.
Answer: Side product formation is often a result of competing reaction pathways or an incomplete reaction. Identifying the byproduct can provide clues to the solution.
Common Byproducts & Mitigation Strategies:
| Byproduct Identified (via TLC/NMR) | Likely Cause | Mitigation Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time, optimize temperature, or screen for a more effective base/catalyst system.[7] |
| Knoevenagel-Cope Intermediate | Sulfur addition and/or cyclization is the rate-limiting step. | Ensure sufficient sulfur is present (1.0 - 1.2 equiv).[5] Confirm that the temperature and base are suitable for the cyclization step. |
| Dimer of α,β-Unsaturated Nitrile | The activated nitrile intermediate undergoes self-condensation (a Michael addition followed by Thorpe cyclization).[8] | Adjust the concentration of reactants (run at higher dilution), modify the rate of reagent addition, or change the solvent to disfavor the dimerization pathway.[7] |
Issue 3: I'm struggling to purify my final product. What are the best practices?
Effective purification is critical to obtaining a high-quality final compound for subsequent analysis or screening.
Answer: The purification strategy depends on the physical state of your 2-aminothiophene product (solid vs. oil).
-
For Solid Products:
-
Work-up: Often, the product will precipitate directly from the reaction mixture upon cooling. This solid can be collected by filtration and washed with a cold solvent like ethanol.[7] If no precipitate forms, pouring the reaction mixture into ice-water can induce precipitation.[5]
-
Purification: Recrystallization is the most effective method. Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[7]
-
-
For Oils or Difficult-to-Crystallize Solids:
-
Work-up: If the product does not precipitate, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: The resulting residue should be purified using silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.[7]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the optimal base for my specific substrates? A: The base serves two roles: catalyzing the Knoevenagel condensation and activating the elemental sulfur.[7]
-
Secondary Amines (Morpholine, Piperidine): These are the most common and effective bases for a wide range of substrates.
-
Tertiary Amines (Triethylamine): Also widely used and can be advantageous when the nucleophilicity of a secondary amine is undesirable.[1]
-
Catalytic Systems: For greener approaches, catalytic amounts (e.g., 20 mol%) of conjugate acid-base pairs like piperidinium borate have been shown to be highly efficient, especially in eco-friendly solvents like ethanol/water.[4]
Q2: What is the best solvent for the Gewald reaction? A: Polar protic or aprotic solvents are generally preferred.
-
Ethanol/Methanol: Excellent, common choices that facilitate sulfur solubility and are easy to remove.[1][7]
-
DMF: A good option for less soluble substrates, but more difficult to remove during work-up.[1]
-
Green Solvents: Recent methodologies have demonstrated success using water (often with ultrasound activation) or deep eutectic solvents, aligning with green chemistry principles.[9]
Q3: How can I effectively monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the standard and most reliable method.[7]
-
Procedure: Spot the crude reaction mixture against your starting materials on a silica plate.
-
Interpretation: The disappearance of the limiting starting material (usually the carbonyl compound) and the appearance of a new, more polar spot (the 2-aminothiophene product) indicate reaction progression. The α,β-unsaturated nitrile intermediate will appear as a less polar spot than the final product.
Q4: Can the Gewald reaction be performed without a solvent? A: Yes. Mechanochemistry, specifically high-speed ball milling (HSBM), has been successfully used to perform the Gewald reaction under solvent-free conditions.[10] This approach can be catalytic in base, run under aerobic conditions, and the reaction rate can be significantly increased by combining milling with heating.[10]
Standard Operating Protocols
The following protocols provide a starting point for performing the Gewald reaction. Optimization may be required for specific substrates.
Protocol 1: General One-Pot Synthesis (Conventional Heating)
This protocol is a robust starting point for most substrates.[5]
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone or aldehyde (1.0 equiv), the active methylene nitrile (e.g., ethyl cyanoacetate) (1.0 equiv), and elemental sulfur (1.1 equiv).
-
Solvent & Base Addition: Add a suitable solvent, such as ethanol (sufficient to dissolve reactants). Add the amine base (e.g., morpholine, 1.0-2.0 equiv) to the mixture.
-
Reaction: Heat the reaction mixture with stirring to 50-70 °C.
-
Monitoring: Monitor the reaction progress by TLC until the starting carbonyl compound is consumed (typically 2-12 hours).
-
Work-up: Cool the mixture to room temperature.
-
If a precipitate forms: Collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms: Pour the reaction mixture into a beaker of ice-water and stir vigorously. Collect the resulting precipitate by filtration.
-
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.
-
Characterization: Confirm the structure using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Protocol 2: Two-Step vs. One-Pot Approach
This diagram illustrates the decision process for choosing between the two primary methodologies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting low conversion in 2-aminothiophene synthesis
Welcome to the technical support center for 2-aminothiophene synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize the versatile Gewald reaction. As a cornerstone of heterocyclic chemistry, the Gewald three-component reaction offers a direct path to highly substituted 2-aminothiophenes.[1][2][3] However, like any multicomponent reaction, its success is sensitive to a variety of experimental parameters. Low conversion, unexpected side products, and purification challenges are common hurdles.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols. Our approach is grounded in mechanistic principles to explain the causality behind each experimental choice, ensuring you not only solve the immediate problem but also build a deeper understanding of the reaction.
Troubleshooting Guide: Low Conversion & Side Reactions
This section addresses the most frequently encountered issues that lead to poor outcomes in the Gewald synthesis.
Q1: Why is my 2-aminothiophene yield consistently low or non-existent?
A low or zero yield in a Gewald reaction is the most common issue, and it can almost always be traced back to one of four key areas: the initial condensation, sulfur reactivity, reactant quality, or steric effects.
The reaction's success hinges on a sequence of events: a Knoevenagel-Cope condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and a final intramolecular cyclization.[4][5][6] A failure at any of these stages will halt the entire process.
Troubleshooting Low-Yield Gewald Reactions
| Possible Cause | Underlying Principle & Explanation | Recommended Troubleshooting Steps |
|---|---|---|
| Inefficient Knoevenagel-Cope Condensation | The initial condensation between the carbonyl compound and the active methylene nitrile is base-catalyzed and produces water.[7] If this step is slow or incomplete, there is no substrate for the subsequent sulfur addition. Less reactive ketones require a more effective base to facilitate this step. The water byproduct can also inhibit the reaction. | Base Selection: Screen common bases like morpholine, piperidine, or triethylamine. For stubborn ketones, a stronger base might be required.[7] Water Removal: For reactions sensitive to water, consider using a Dean-Stark apparatus or adding a dehydrating agent like anhydrous MgSO₄. |
| Poor Sulfur Solubility or Reactivity | Elemental sulfur (S₈) exists as a crown-shaped ring that must be opened to participate in the reaction.[8][9] Its solubility and reactivity are highly dependent on the solvent and temperature. If the sulfur does not effectively add to the Knoevenagel intermediate, the reaction will stall. | Solvent Choice: Use polar solvents like ethanol, methanol, or DMF to improve sulfur solubility and reactivity.[7][10] Temperature Control: Gently heating the reaction mixture to 40-60 °C can enhance sulfur's reactivity.[7] Avoid excessive heat, which can promote dimerization and other side reactions. Sulfur Form: Use finely powdered sulfur for better dispersion and reactivity.[3] |
| Steric Hindrance | Bulky substituents on the ketone or aldehyde can sterically impede the initial condensation or the final ring-closing step. This is a common issue with highly substituted ketones. | Modified Two-Step Protocol: Isolate the α,β-unsaturated nitrile intermediate first. Then, in a separate step, react it with sulfur and base. This often improves yields for sterically demanding substrates.[7] Microwave Irradiation: Microwave-assisted synthesis can often overcome activation barriers and has been shown to improve yields and dramatically reduce reaction times, particularly for challenging substrates.[4][11] |
| Incorrect Stoichiometry or Reagent Purity | The Gewald reaction is a multicomponent reaction where the stoichiometry of the reactants is critical. Impurities (especially water) in the starting materials or solvents can interfere with the base catalyst or participate in side reactions. | Verify Reagent Quality: Ensure all starting materials are pure and dry. Use anhydrous solvents when possible. Accurate Measurement: Precisely measure all reagents. An excess of one component can lead to side product formation. |
Q2: My reaction has stalled, and I'm isolating the Knoevenagel-Cope intermediate. What's going wrong?
Isolating the α,β-unsaturated nitrile intermediate is a clear indication that the initial condensation is successful, but the subsequent sulfur addition and/or cyclization steps are failing. This is a crucial diagnostic point.
The mechanism involves the formation of a sulfurated intermediate which then undergoes a Thorpe-Ziegler type cyclization.[12] This cyclization is often the rate-limiting step after the sulfur addition.
Key Troubleshooting Steps:
-
Increase Temperature: Gently increase the reaction temperature (e.g., from 50 °C to 65 °C) to provide the necessary activation energy for the cyclization step. Monitor the reaction progress carefully by TLC to avoid decomposition.
-
Verify Sulfur and Base: Ensure that a stoichiometric amount of sulfur was added and is adequately suspended in the reaction mixture. Also, confirm that the base is still active and hasn't been quenched by acidic impurities.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and the transition state of the cyclization. In some cases, switching to a more polar solvent like DMF can facilitate this step.[10]
Q3: I'm observing significant side products. What are they and how can I minimize them?
The formation of side products is a common cause of low yields and purification difficulties. The most prevalent side reaction is the dimerization of the Knoevenagel-Cope intermediate.[13]
Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
|---|---|---|
| Dimer of Knoevenagel Intermediate | The α,β-unsaturated nitrile can undergo a base-promoted Michael addition with another molecule of itself, followed by cyclization to form a six-membered ring.[13][14] This is more common with highly reactive nitriles like malononitrile. | Control Reactant Concentration: Add the carbonyl compound slowly to the mixture of the nitrile, sulfur, and base to keep the instantaneous concentration of the intermediate low. Lower Temperature: Running the reaction at a lower temperature can disfavor the dimerization pathway. |
| Unreacted Starting Materials | Incomplete reaction due to any of the factors listed in Q1. | Increase reaction time, optimize temperature, or screen for a more effective catalyst system.[7] |
| Other Thiophene Isomers | While less common, regioisomers can form if the starting ketone is unsymmetrical and can enolize in two different directions. | This is substrate-dependent. If regioisomers are a significant problem, a different synthetic route may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of the base catalyst?
The base, typically a secondary or tertiary amine, plays a crucial dual role in the Gewald reaction.[7][12]
-
Catalyst for Knoevenagel-Cope Condensation: The primary role of the base is to deprotonate the active methylene compound (the α-cyanoester), generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone, initiating the condensation.[6]
-
Activation of Sulfur (Proposed): While the exact mechanism of sulfur addition is still debated, it is proposed that the amine base can react with elemental sulfur to form reactive polysulfide species, which may facilitate the transfer of sulfur to the Knoevenagel intermediate.[8][9]
Q2: How do I select the optimal solvent and temperature?
Solvent and temperature are critically linked. Polar aprotic solvents like DMF or DMSO, or polar protic solvents like ethanol and methanol, are generally preferred.[3][10]
-
Ethanol/Methanol: Excellent general-purpose solvents. They are effective at dissolving the starting materials and facilitating the reaction. They are also easy to remove during workup. Ethanol is often a good first choice due to the better solubility of sulfur.[15]
-
DMF/Dioxane: These solvents can be beneficial for less reactive substrates or when higher temperatures are needed, as they can improve the solubility of elemental sulfur.[10]
-
Temperature: Most Gewald reactions are run between room temperature and 60 °C.[7] Start with a milder temperature (e.g., 40-50 °C) to minimize side reactions. If the reaction is sluggish, the temperature can be gradually increased while monitoring by TLC.
Q3: What are the best practices for purifying 2-aminothiophenes?
Purification can sometimes be challenging due to the presence of elemental sulfur and polar byproducts.
-
Initial Workup: After the reaction is complete, it's often beneficial to cool the mixture and filter off any excess elemental sulfur. The crude product can then be obtained by concentrating the filtrate.
-
Recrystallization: This is the most effective method for purifying solid 2-aminothiophenes.[7] Common solvent systems include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5]
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography is a reliable alternative. A gradient elution starting with a non-polar solvent (like hexanes) and gradually increasing the polarity with ethyl acetate is typically effective.
Experimental Protocols
Protocol 1: General One-Pot Gewald Synthesis
This protocol is a standard starting point for the synthesis of a 2-aminothiophene from a ketone and an activated nitrile.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the ketone (1.0 eq.), the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile, 1.0 eq.), and finely powdered elemental sulfur (1.1 eq.).
-
Add a suitable solvent (e.g., ethanol, 3-5 mL per mmol of ketone).
-
Add the base catalyst (e.g., morpholine or triethylamine, 1.0-1.2 eq.).
-
Heat the reaction mixture to 45-50 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the mixture to room temperature. If excess sulfur precipitates, filter it off.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.
References
- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. d-nb.info [d-nb.info]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
Handling and safety precautions for Methyl 2-amino-5-chlorothiophene-3-carboxylate
Technical Support Center: Methyl 2-amino-5-chlorothiophene-3-carboxylate
Welcome to the dedicated support center for this compound (CAS No: 55503-06-5). This guide is designed for researchers, scientists, and drug development professionals to ensure safe handling and successful experimental outcomes. Here, we address common questions and troubleshooting scenarios you may encounter.
I. Core Safety & Handling FAQs
This section provides immediate answers to the most critical safety and handling questions.
Question: What are the primary hazards associated with this compound?
Answer: this compound is classified as harmful and an irritant. The primary hazards, according to the Globally Harmonized System (GHS), are:
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive hazard information.
Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Answer: Due to its hazardous nature, a stringent PPE protocol is non-negotiable. The following should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.[4]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
dot
Caption: PPE Donning Sequence for Safe Handling.
Question: What are the proper storage conditions for this compound?
Answer: To maintain its integrity and prevent degradation, store the compound under the following conditions:
-
Temperature: Room temperature.[1]
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]
-
Light: Keep in a dark place, as the compound may be light-sensitive.[1]
-
Container: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6][7]
II. Troubleshooting Experimental Issues
This section addresses specific problems that may arise during experimentation.
Question: I'm observing poor solubility of the compound in my solvent system. What can I do?
Answer: While specific solubility data is not extensively published, its hydrochloride salt form is noted to have enhanced solubility in aqueous environments.[8] If you are not using the salt form, consider the following:
-
Solvent Screening: Test a range of common organic solvents. Given its structure, consider solvents like DMSO, DMF, or warm methanol.
-
Gentle Heating: Mild heating can aid dissolution. However, be cautious as this may also promote degradation. Run a small-scale test to check for any color change or precipitate formation upon heating.
-
Sonication: Using an ultrasonic bath can help break up solid aggregates and improve the rate of dissolution.
Question: My reaction is yielding unexpected byproducts. What are some potential causes?
Answer: The presence of both an amino and an ester group, along with a chlorinated thiophene ring, presents several possibilities for side reactions:
-
Amino Group Reactivity: The amino group can be oxidized to a nitro derivative or participate in unwanted nucleophilic attacks.[8]
-
Ester Group Hydrolysis: If your reaction conditions are acidic or basic, you may be hydrolyzing the methyl ester to a carboxylic acid.
-
Thiophene Ring Instability: Thiophene rings can be susceptible to cleavage under harsh reaction conditions.
-
Incompatible Reagents: Avoid strong oxidizing agents and acid chlorides, as these are known to be incompatible.[6]
To troubleshoot, consider protecting the amino group with a suitable protecting group (e.g., Boc) before proceeding with your desired transformation.
Question: How should I handle a spill of this compound?
Answer: In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access to non-essential personnel.
-
Wear Appropriate PPE: Don the full PPE as described in the previous section.
-
Containment: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[6][9] Avoid generating dust.[9]
-
Decontamination: Clean the spill area thoroughly with soap and water.[6]
-
Waste Disposal: Dispose of the contained material and any contaminated cleaning supplies as hazardous waste according to local, state, and federal regulations.[6]
dot
Caption: Decision Flowchart for Spill Response.
III. First Aid Procedures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6] |
| Skin Contact | Take off contaminated clothing immediately. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[6] |
| Inhalation | Remove the person to fresh air and keep them at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[7] |
References
- 1. This compound | 55503-06-5 [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. aksci.com [aksci.com]
- 5. This compound [acrospharmatech.com]
- 6. fishersci.com [fishersci.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Buy Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride | 2228891-40-3 [smolecule.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Technical Support Center: Recrystallization of Methyl 2-amino-5-chlorothiophene-3-carboxylate
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 2-amino-5-chlorothiophene-3-carboxylate. It is designed to address specific challenges encountered during its purification by recrystallization, moving beyond basic protocols to explain the causality behind experimental choices and provide robust troubleshooting strategies.
Introduction: The Rationale for Recrystallization
This compound is a key heterocyclic building block in medicinal chemistry.[1][2] Its purity is paramount for successful downstream applications, as impurities can lead to side reactions, lower yields, and complicate structural analysis. Recrystallization is a powerful purification technique that leverages differences in solubility between the target compound and impurities in a given solvent system.[3] The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystal lattice that excludes impurities, which remain in the surrounding solution (the mother liquor).[3][4]
This guide will help you navigate the nuances of selecting the right solvent and troubleshooting common issues to achieve high purity and yield.
Experimental Workflow & Decision Making
The following diagram outlines the general workflow for recrystallization and the key decision points for troubleshooting.
Caption: General workflow for recrystallization, from solvent selection to final product.
Troubleshooting Guide: Question & Answer Format
This section addresses the most common issues encountered during the recrystallization of this compound.
Q1: My solution has cooled completely, but no crystals have formed. What should I do?
A1: This is a classic case of either using too much solvent or the solution becoming supersaturated.[5] A supersaturated solution contains more dissolved compound than it theoretically should at a given temperature, and crystallization requires a nucleation point to begin.[5]
-
Underlying Cause Analysis:
-
Too Much Solvent: This is the most frequent reason for crystallization failure.[5] If the solution is not saturated upon cooling, the compound will simply remain dissolved.
-
Supersaturation: Sometimes, even a saturated solution needs a trigger to start forming crystals. This can be due to very clean glassware or a lack of nucleation sites.[6]
-
-
Step-by-Step Corrective Actions:
-
Induce Nucleation: First, try to provide a surface for crystals to grow.
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass stirring rod.[4][7][8] The microscopic scratches on the glass provide nucleation sites.
-
Seed Crystal: If you have a small amount of the crude or pure solid, add a tiny speck (a "seed crystal") to the solution.[7][8] This provides a perfect template for further crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.
-
Gently reheat the solution to boiling and evaporate a portion of the solvent in a fume hood.[7] Reduce the volume by about 20-25% and then allow it to cool again.
-
-
Final Recovery: If all else fails, the solvent can be removed completely by rotary evaporation to recover the solid, and the recrystallization can be re-attempted with a different solvent or less initial volume.[5][7]
-
Q2: My compound separated as an oily liquid instead of solid crystals. How can I fix this "oiling out"?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the concentration of the solute is so high that it separates as a liquid phase.[8] This is detrimental because the oil often traps impurities.[8]
-
Underlying Cause Analysis:
-
High Impurity Level: Significant impurities can depress the melting point of your compound, making it more likely to separate as a liquid.[7]
-
Rapid Cooling: If the solution is cooled too quickly, the compound may not have time to form an ordered crystal lattice and will crash out as a supercooled liquid.
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the compound's melting point.
-
-
Step-by-Step Corrective Actions:
-
Reheat and Dilute: Place the flask back on the heat source to redissolve the oil.
-
Add More Solvent: Add a small amount of additional hot solvent (if using a mixed-solvent system, add more of the more "soluble" solvent) to slightly decrease the saturation point.[5][7] This ensures the compound stays in solution longer as it cools.
-
Ensure Slow Cooling: This is critical. Insulate the flask by placing it on a wooden block or several paper towels and cover the top with a watch glass.[7] Allowing the solution to cool to room temperature over a longer period (30+ minutes) favors the formation of crystals over oil.[5]
-
Consider an Alternative: If oiling out persists, the crude material may require pre-purification by another method, such as column chromatography, to remove the impurities causing the issue.[5][9]
-
Q3: I collected my crystals, but my final yield is very low (<50%). What went wrong?
A3: A low yield is most commonly caused by using an excessive amount of solvent, where a significant portion of your product remains dissolved in the mother liquor even after cooling.[7]
-
Underlying Cause Analysis:
-
Excessive Solvent: Using more than the minimum amount of boiling solvent required to dissolve the solid is the primary cause of product loss.[6][7]
-
Premature Filtration: Filtering the solution while it is too hot can lead to product loss if the compound has significant solubility at that temperature.
-
Washing with Too Much/Warm Solvent: Washing the collected crystals with an excessive volume of cold solvent, or with solvent that is not adequately chilled, will redissolve some of the purified product.[6]
-
-
Step-by-Step Corrective Actions & Future Prevention:
-
Check the Mother Liquor: After filtration, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a significant amount of solid residue remains, a large quantity of your compound was lost.[7] You can attempt to recover this by concentrating the mother liquor and cooling for a second crop of crystals, though this crop may be less pure.
-
Optimize Solvent Volume: In future attempts, add the boiling solvent in very small portions, waiting for the solution to return to a boil between additions, until the solid just dissolves. This ensures you are using the true minimum amount.[6]
-
Ensure Thorough Cooling: Always cool the solution to room temperature first, then place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation before filtration.[4]
-
Proper Washing Technique: Wash the filtered crystals with a minimal amount of ice-cold solvent. This removes residual mother liquor without dissolving a significant amount of the product.[4][6]
-
Frequently Asked Questions (FAQs)
Q: How do I select the best solvent for this compound?
A: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[3][10] Given the compound's structure (amino, ester, chloro groups), it is moderately polar.
-
Consult Literature: Check databases like SciFinder or Reaxys for previously reported recrystallization solvents for this compound or structurally similar ones.[10] For related 2-aminothiophene carboxylates, ethanol is frequently used.[11][12]
-
Use Polarity as a Guide: Follow the "like dissolves like" principle.[3][13] Polar solvents are a good starting point.
-
Perform Small-Scale Solubility Tests: Test the solubility of ~50 mg of your crude solid in ~1 mL of various solvents at room temperature and then upon heating.[10] A good candidate will show poor solubility at room temperature but dissolve completely upon heating.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability Notes |
| Ethanol | 78 | 24.5 | Excellent starting point. Often used for similar thiophene derivatives.[11][12] Good solubility difference between hot and cold. |
| Methanol | 65 | 32.7 | Good solvent, but its lower boiling point may provide a smaller solubility gradient than ethanol.[13] |
| Isopropanol | 82 | 19.9 | A good alternative to ethanol, with a slightly higher boiling point. |
| Ethyl Acetate | 77 | 6.0 | A less polar option. May be suitable, often used in a mixed system with a non-polar solvent like hexane or heptane. |
| Acetone | 56 | 20.7 | Can be an excellent solvent, but its low boiling point can be a drawback, offering little difference in solubility between its boiling point and room temp.[13] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. Less likely to be a good single solvent but could be used as the "poor" solvent in a mixed pair. |
Q: When should I use a two-solvent system?
A: A two-solvent (or mixed-solvent) system is used when no single solvent has the ideal properties.[10] You choose a pair of miscible solvents: one in which the compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" solvent).
-
Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent. Then, add the hot "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). Add a few more drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again. Then, allow it to cool slowly.[4]
-
Common Pairs: Good pairs for this compound could include Ethanol/Water or Ethyl Acetate/Hexane.[10]
Standard Operating Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. In a separate flask, heat ethanol to its boiling point. Add the hot ethanol to the solid in small portions, swirling and heating, until the solid just dissolves.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (If Necessary): If you used carbon or if there are insoluble impurities, perform a hot gravity filtration through fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry thoroughly on the filter paper with the vacuum running. For final drying, transfer the solid to a watch glass or leave it in a desiccator to achieve a constant weight.[6]
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Buy Methyl 3-amino-5-chlorothiophene-2-carboxylate hydrochloride | 2228891-40-3 [smolecule.com]
- 3. Recrystallization [wiredchemist.com]
- 4. Home Page [chem.ualberta.ca]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. benchchem.com [benchchem.com]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. asianpubs.org [asianpubs.org]
- 12. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
Validation & Comparative
The Evolving Landscape of Thiophene Bioactivity: A Comparative Analysis of Substitution Patterns
The thiophene scaffold, a five-membered sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, prized for its versatile biological activities.[1] Its derivatives have shown a remarkable spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4][5] The bioactivity of a thiophene derivative is not inherent to the ring itself but is exquisitely controlled by the nature, position, and combination of its substituents.[2][6] This guide provides a comparative analysis of substituted thiophenes, delving into the structure-activity relationships (SAR) that govern their efficacy and offering insights into the experimental validation of these properties. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to strategically modify the thiophene core to achieve desired biological outcomes.
The Thiophene Core: A Privileged Scaffold
The thiophene ring's structural similarity to benzene, yet with distinct electronic properties, makes it an attractive pharmacophore.[1] Its sulfur atom can participate in hydrogen bonding and other non-covalent interactions, while the aromatic ring system provides a rigid framework for the precise spatial orientation of functional groups. The numbering of the thiophene ring is crucial for understanding the impact of substituent positioning on bioactivity.
Caption: Numbering of the thiophene ring.
Comparative Analysis of Bioactivities
The strategic placement of substituents on the thiophene ring can dramatically alter its biological profile. Here, we compare the effects of various substitution patterns on key bioactivities.
Anticancer Activity: A Game of Substituents
Thiophene derivatives have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of crucial cellular pathways like topoisomerase, tyrosine kinases, and tubulin polymerization.[2][6]
A comparative study of thiophene carboxamide derivatives as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4) revealed that the nature and position of substituents on a phenyl ring attached to the carboxamide nitrogen significantly influence cytotoxicity.[7]
| Compound ID | Substitution on Phenyl Ring | IC50 (µM) against Hep3B Cells | Reference |
| 2b | 4-methoxy | 5.46 | [7] |
| 2d | 3,4,5-trimethoxy | 14.21 | [7] |
| 2e | 4-chloro | 12.58 | [7] |
| 2a | Unsubstituted | > 50 | [7] |
| 2c | 4-methyl | 22.34 | [7] |
Key Insights from the Data:
-
The presence of a methoxy group at the para-position (compound 2b ) of the phenyl ring dramatically increases anticancer activity compared to the unsubstituted analog (2a ).[7]
-
While multiple methoxy groups (compound 2d ) are beneficial, a single methoxy group at the para-position is more effective in this series.[7]
-
A halogen substituent, such as chlorine at the para-position (compound 2e ), also imparts significant cytotoxic activity.[7]
These findings underscore the importance of electronic and steric factors in the interaction of these compounds with their biological targets.
Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens
Substituted thiophenes are a rich source of novel antimicrobial agents.[4][8] The antimicrobial spectrum and potency are heavily dependent on the appended functional groups.
A study on newly synthesized substituted thiophene derivatives demonstrated that a hydroxythiophene compound (4a ) exhibited remarkable antibacterial activity, with inhibition zones comparable to the standard antibiotic Ampicillin.[9]
| Compound | Gram-Positive Bacteria (Inhibition Zone in mm) | Gram-Negative Bacteria (Inhibition Zone in mm) | Reference |
| Hydroxythiophene 4a | 15-21 | 15-21 | [9] |
| Ampicillin (Standard) | 23-25 | 23-25 | [9] |
Furthermore, another study highlighted that certain thiophene derivatives incorporating pyrazole and pyridine moieties showed potent antifungal activity, even surpassing the standard drug Amphotericin B against specific fungal strains.[4]
Structure-Activity Relationship Highlights:
-
Electron-withdrawing and donating groups: The presence of both electron-donating (e.g., hydroxyl, amino) and electron-withdrawing (e.g., cyano, carboxyl) groups can contribute to antimicrobial activity, suggesting that a balanced electronic profile is often key.[9][10]
-
Fused ring systems: The fusion of the thiophene ring with other heterocyclic systems, such as pyrimidine, can lead to compounds with enhanced antibacterial and anticancer activities.[11]
-
Halogenation: The introduction of halogens, particularly chlorine and bromine, on a benzo[b]thiophene scaffold has been shown to result in low Minimum Inhibitory Concentrations (MICs) against Gram-positive bacteria and yeast.[12]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Thiophene-based compounds have been identified as potent anti-inflammatory agents, often acting as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[3][5][13] The anti-inflammatory drugs Tinoridine and Tiaprofenic acid are notable examples of commercially successful thiophene derivatives.[3][14]
Key structural features associated with the anti-inflammatory activity of thiophene derivatives include the presence of:
These functional groups are crucial for recognition and binding to the active sites of inflammatory enzymes like COX and LOX.[3]
Experimental Protocols for Bioactivity Assessment
To ensure the reliability and reproducibility of bioactivity data, standardized experimental protocols are essential.
Workflow for In Vitro Bioactivity Screening
Caption: A generalized workflow for in vitro bioactivity screening.
Detailed Protocol: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted thiophene compounds in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Detailed Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Principle: The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation is the MIC.
Step-by-Step Methodology:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Perform a two-fold serial dilution of the substituted thiophene compounds in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
-
Confirmation (Optional): To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells with no visible growth can be plated on agar plates. The lowest concentration that results in no growth on the agar plate is the MBC/MFC.
Conclusion: The Path Forward for Thiophene-Based Drug Discovery
The versatility of the thiophene scaffold continues to make it a focal point in the quest for novel therapeutics. This comparative analysis highlights that the biological activity of substituted thiophenes is a finely tuned interplay of electronic and steric effects dictated by the nature and position of their substituents. A systematic approach to SAR, coupled with robust and standardized bioactivity screening, is paramount for the rational design of next-generation thiophene-based drugs. As our understanding of the intricate molecular interactions between these compounds and their biological targets deepens, so too will our ability to harness the full therapeutic potential of this remarkable heterocyclic core.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
Validation of Methyl 2-amino-5-chlorothiophene-3-carboxylate Structure: A Comparative Guide to Analytical Techniques
For Immediate Release
In the landscape of pharmaceutical development and materials science, the unambiguous determination of a molecule's three-dimensional structure is a critical cornerstone. This guide provides an in-depth comparison of analytical techniques for the structural validation of Methyl 2-amino-5-chlorothiophene-3-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[1] As Senior Application Scientists, we aim to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Introduction: The Imperative of Structural Integrity
This compound is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of drugs with diverse therapeutic applications, including antipsychotics and non-steroidal anti-inflammatory drugs (NSAIDs).[2] The precise arrangement of atoms in this molecule dictates its chemical reactivity, physical properties, and ultimately, its efficacy and safety in pharmaceutical applications. Therefore, rigorous structural validation is not merely a procedural formality but a scientific necessity.
The most common synthetic route to this class of compounds is the Gewald aminothiophene synthesis, a multicomponent reaction that involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[3][4] While this reaction is highly versatile, the potential for side reactions and isomer formation necessitates definitive structural confirmation of the final product.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the absolute three-dimensional structure of a crystalline solid.[5][6] This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry, offering an unparalleled level of detail.[5][7]
The Rationale Behind X-ray Crystallography
The power of SC-XRD lies in its ability to directly visualize the electron density of a molecule, thereby revealing the exact position of each atom in the crystal lattice. This direct evidence is crucial for:
-
Unambiguous Isomer Determination: Distinguishing between positional isomers that may be difficult to resolve by other spectroscopic methods.
-
Conformational Analysis: Revealing the preferred spatial arrangement of the molecule in the solid state.
-
Intermolecular Interaction Mapping: Identifying and characterizing non-covalent interactions such as hydrogen bonds, which are vital for understanding crystal packing and solid-state properties.
Experimental Workflow: A Self-Validating Protocol
The process of X-ray crystallographic validation is inherently self-validating, with numerous checkpoints to ensure the integrity of the final structure.
Caption: A schematic overview of the single-crystal X-ray diffraction workflow.
Step-by-Step Methodology
-
Crystal Growth (The Critical First Step):
-
Objective: To obtain well-formed, single crystals of sufficient size and quality.
-
Protocol: A solution of highly purified this compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate). Slow evaporation of the solvent at a constant temperature is a common and effective method. The choice of solvent is critical and often requires empirical screening.
-
Expert Insight: The rate of evaporation is a key parameter. Too rapid evaporation leads to the formation of polycrystalline material or small, poorly-diffracting crystals. Slow, controlled evaporation allows for the ordered deposition of molecules onto a growing crystal lattice.
-
-
Data Collection:
-
Objective: To measure the intensities of the diffracted X-rays.
-
Protocol: A suitable crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and diffraction data are collected over a wide range of angles.
-
Instrumentation: Modern diffractometers, such as those from Bruker or Rigaku, are equipped with sensitive detectors and powerful X-ray sources.[6][8]
-
-
Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal and refine their positions.
-
Protocol: The collected diffraction data are processed to yield a set of structure factors. Initial phases are determined using direct methods or Patterson methods, leading to an initial electron density map. An atomic model is built into this map and then refined against the experimental data.
-
Trustworthiness: The quality of the final structure is assessed using metrics such as the R-factor, which measures the agreement between the observed and calculated structure factors. A low R-factor indicates a good fit of the model to the data. Further validation is performed using software like MolProbity to check for geometric and steric issues.[9]
-
A study on the related compound, Methyl-3-aminothiophene-2-carboxylate, demonstrated that it crystallizes in the monoclinic P21/c space group, with intermolecular N–H⋯O and N–H⋯N hydrogen bonds stabilizing the crystal packing.[1][10] Similar interactions would be expected for this compound.
Comparative Analysis with Alternative Techniques
While X-ray crystallography provides the definitive structure, other analytical techniques offer complementary information and are often used in concert for a comprehensive characterization.[11][12]
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, intermolecular interactions.[5] | Unambiguous structural determination. | Requires a suitable single crystal. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C).[13] | Provides detailed information about the molecular skeleton in solution. | Does not provide direct 3D structural information or details of intermolecular interactions in the solid state. |
| Mass Spectrometry (MS) | Molecular weight and elemental composition.[14][15][16] | High sensitivity, provides molecular formula with high-resolution MS.[17] | Does not provide information on the connectivity or stereochemistry of the molecule.[18] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Rapid and non-destructive. | Provides limited information on the overall molecular structure. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution.[13][19] For this compound, ¹H and ¹³C NMR would be essential.
-
¹H NMR: The chemical shifts and coupling patterns of the protons would confirm the presence of the thiophene ring proton, the amino group protons, and the methyl ester protons. For a typical 2,3,5-trisubstituted thiophene, the lone ring proton would appear as a singlet in a specific region of the spectrum.[20][21][22][23]
-
¹³C NMR: The number of signals would correspond to the number of unique carbon atoms in the molecule, and their chemical shifts would provide information about their electronic environment.
Expert Insight: While NMR confirms the connectivity, it does not definitively establish the regiochemistry of the substituents on the thiophene ring without further, more complex 2D NMR experiments (e.g., NOESY, HMBC).
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight of a compound.[14][15][16] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Protocol: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[14][24] The peak with the highest m/z value typically corresponds to the molecular ion (M+), from which the molecular weight can be determined.[17]
-
Trustworthiness: The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would provide a characteristic signature in the mass spectrum, further confirming the presence of a chlorine atom in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid method for identifying the functional groups present in a molecule.
-
Expected Absorptions: For this compound, characteristic IR bands would be observed for:
Expert Insight: While IR spectroscopy can confirm the presence of the key functional groups, it provides very little information about how they are connected.
Logical Framework for Structural Validation
A robust approach to structural validation employs a combination of these techniques in a logical sequence.
Caption: A logical progression for the comprehensive structural validation of a novel compound.
Conclusion
The definitive structural validation of this compound is best achieved through single-crystal X-ray crystallography. This technique provides an unambiguous three-dimensional structure, which is paramount for its application in drug development and materials science. While other spectroscopic methods such as NMR, MS, and IR provide valuable and complementary information regarding the molecule's connectivity, molecular weight, and functional groups, they do not offer the same level of certainty as X-ray diffraction. A multi-technique approach, culminating in X-ray crystallographic analysis, represents the most scientifically rigorous and trustworthy strategy for structural elucidation.
References
- 1. mdpi.com [mdpi.com]
- 2. d-nb.info [d-nb.info]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. rigaku.com [rigaku.com]
- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 8. Single Crystal X-ray Diffractometers | Bruker [bruker.com]
- 9. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. omicsonline.org [omicsonline.org]
- 14. tutorchase.com [tutorchase.com]
- 15. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 16. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jchps.com [jchps.com]
- 20. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 21. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]
- 22. spectrabase.com [spectrabase.com]
- 23. researchgate.net [researchgate.net]
- 24. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 25. asianpubs.org [asianpubs.org]
- 26. researchgate.net [researchgate.net]
- 27. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
A Comparative Guide to the Reactivity of 2-Aminothiophenes: The Impact of a 5-Chloro Substituent
Introduction: The Versatile 2-Aminothiophene Scaffold
In the landscape of medicinal chemistry and materials science, 2-aminothiophenes are a cornerstone heterocyclic scaffold. Their unique electronic properties and synthetic accessibility make them invaluable starting materials for a wide array of functional molecules, including pharmaceuticals, dyes, and agrochemicals.[1][2][3] The reactivity of the 2-aminothiophene ring is dominated by the powerful electron-donating amino group at the C2 position, which significantly activates the thiophene ring towards electrophilic attack, primarily at the C5 position.[4] However, for the discerning synthetic chemist, modulating this reactivity is key to achieving desired molecular architectures. This guide provides an in-depth, data-supported comparison of the reactivity of the parent 2-aminothiophene with its 5-chloro substituted counterpart, offering researchers the insights needed to strategically select the appropriate building block for their synthetic campaigns.
The Electronic Landscape: Understanding Substituent Effects
The reactivity of an aromatic system is fundamentally governed by the electron density of the ring. In 2-aminothiophene, the nitrogen atom's lone pair of electrons is in conjugation with the thiophene ring, increasing its electron density and making it highly susceptible to electrophilic aromatic substitution (EAS). This activation is most pronounced at the C5 position, which is para to the amino group.
Introducing a chlorine atom at the C5 position dramatically alters this electronic landscape. Chlorine exerts two opposing electronic effects:
-
Inductive Effect (-I): Due to its high electronegativity, chlorine strongly withdraws electron density from the ring through the sigma bond. This effect is distance-dependent and deactivates the entire ring towards electrophilic attack.
-
Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the aromatic system. While this effect is generally weaker than its inductive pull, it directs incoming electrophiles to the ortho and para positions.
In the case of 2-amino-5-chlorothiophene, the C5 position is already occupied. The dominant -I effect of the chlorine atom significantly reduces the overall electron density of the thiophene ring compared to the unsubstituted parent compound. This deactivation has profound consequences for the molecule's reactivity, which we will explore through experimental comparisons. The Hammett equation, a tool used to quantify substituent effects, generally shows positive σ values for halogens, indicating their electron-withdrawing nature.[5][6]
Comparative Reactivity Analysis
Electrophilic Aromatic Substitution (EAS)
The most significant difference between the two scaffolds lies in their susceptibility to EAS. The electron-rich 2-aminothiophene readily undergoes reactions like halogenation, nitration, and acylation under mild conditions.[7][8] Conversely, the 2-amino-5-chlorothiophene is substantially less reactive due to the deactivating effect of the chlorine atom.
The mechanism for EAS involves the attack of an electrophile on the thiophene ring to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion. The stability of this intermediate is crucial in determining the reaction rate. The electron-donating amino group effectively stabilizes this intermediate, whereas the electron-withdrawing chloro group destabilizes it, leading to a higher activation energy and a slower reaction rate.
Caption: Generalized workflow for Electrophilic Aromatic Substitution (EAS).
The practical implication is that reactions on 2-amino-5-chlorothiophene often require harsher conditions—such as stronger Lewis acids, higher temperatures, or longer reaction times—to achieve comparable yields to the unsubstituted analog. In a study on the halogenation of substituted thiophenes, it was found that electron-withdrawing groups significantly decrease the reaction rate, with rho (ρ) values of -6.5 for chlorination and -10 for bromination, indicating a high sensitivity to substituent effects.[9]
Nucleophilicity and Basicity of the Amino Group
The electron-withdrawing 5-chloro substituent also impacts the properties of the 2-amino group itself. By pulling electron density away from the thiophene ring, the chlorine atom indirectly reduces the electron density on the nitrogen atom. This has two primary effects:
-
Decreased Basicity: The lone pair on the nitrogen is less available to accept a proton, making 2-amino-5-chlorothiophene a weaker base than 2-aminothiophene. While specific pKa data is scarce for a direct comparison, this trend is a well-established principle in physical organic chemistry.[4]
-
Decreased Nucleophilicity: The amino group is less nucleophilic, which will slow down reactions where it acts as the nucleophile, such as N-acylation or N-alkylation.
New Reaction Pathways: Cross-Coupling
A significant advantage of the 5-chloro substituent is that it provides a synthetic handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). The C-Cl bond, which is absent in the parent 2-aminothiophene, can be selectively activated to build molecular complexity, a strategy that is foundational to modern drug discovery.[10]
Quantitative Data Summary
The following table summarizes the expected qualitative and quantitative differences in reactivity based on established chemical principles.
| Property / Reaction | 2-Aminothiophene | 2-Amino-5-chlorothiophene | Rationale |
| Ring Electron Density | High | Moderately Reduced | -I effect of Chlorine outweighs its +R effect, withdrawing electron density. |
| Rate of EAS (e.g., Bromination) | Fast (often requires mild conditions) | Slow (requires harsher conditions or catalysts) | Electron-withdrawing Cl destabilizes the sigma complex intermediate, increasing activation energy.[9] |
| Amino Group Basicity (pKa) | Higher | Lower | Inductive withdrawal by Cl reduces electron density on the nitrogen atom.[4] |
| Amino Group Nucleophilicity | More Nucleophilic | Less Nucleophilic | Reduced electron density on nitrogen makes it a weaker nucleophile. |
| Potential for Cross-Coupling | None (requires prior functionalization) | Yes (at the C5-Cl position) | The C-Cl bond serves as a reactive site for reactions like Suzuki or Buchwald-Hartwig coupling.[10] |
Experimental Protocols
To provide a practical context for these differences, we present standardized protocols for the synthesis of the starting materials via the Gewald reaction and a comparative experiment on their reactivity.
Protocol 1: Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald three-component reaction is one of the most efficient methods for synthesizing polysubstituted 2-aminothiophenes.[1][11][12]
Caption: Simplified workflow of the Gewald aminothiophene synthesis.
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the ketone or aldehyde (0.1 mol), the activated nitrile (e.g., malononitrile, 0.1 mol), elemental sulfur (0.1 mol, 3.2 g), and ethanol (100 mL).
-
Catalyst Addition: Add a basic catalyst, such as morpholine or triethylamine (0.1 mol). The use of a base is crucial for facilitating the initial Knoevenagel condensation.[1][13]
-
Reaction: Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to yield the 2-aminothiophene derivative.
Note on 2-amino-5-chlorothiophene synthesis: The synthesis of halogenated 2-aminothiophenes can be achieved using halogenated starting materials or by direct halogenation of a pre-formed thiophene.[12]
Protocol 2: Comparative Bromination of 2-Aminothiophene and 2-Amino-5-chlorothiophene
This protocol highlights the difference in reactivity towards an electrophile (Br₂).
A. Bromination of 2-Aminothiophene (Activated Substrate)
-
Dissolution: Dissolve 2-aminothiophene (10 mmol) in 50 mL of glacial acetic acid in a 100 mL flask at room temperature.
-
Bromine Addition: Slowly add a solution of bromine (10 mmol) in 10 mL of glacial acetic acid dropwise over 15 minutes. A rapid reaction is expected.
-
Reaction: Stir the mixture at room temperature for 30 minutes.
-
Quenching & Isolation: Pour the reaction mixture into 200 mL of ice-water. Neutralize carefully with a saturated sodium bicarbonate solution. The product will precipitate. Collect the solid by filtration, wash with water, and dry.
-
Expected Result: High yield of 2-amino-5-bromothiophene.
B. Bromination of 2-Amino-5-chlorothiophene (Deactivated Substrate)
-
Dissolution: Dissolve 2-amino-5-chlorothiophene (10 mmol) in 50 mL of glacial acetic acid in a 100 mL flask.
-
Bromine Addition: Add a solution of bromine (12 mmol, 1.2 eq) in 10 mL of glacial acetic acid.
-
Reaction: Stir the mixture at 50 °C for 4 hours. The elevated temperature and longer reaction time are necessary to overcome the deactivation by the chloro group.
-
Work-up: Follow the same quenching and isolation procedure as in Part A.
-
Expected Result: A moderate to good yield of 2-amino-4-bromo-5-chlorothiophene. The reaction is slower, and substitution occurs at the only available activated position (C4).
Conclusion for the Practicing Scientist
The choice between 2-aminothiophene and 2-amino-5-chlorothiophene is a strategic decision dictated by the synthetic goal.
-
Choose 2-Aminothiophene when you require high reactivity for rapid functionalization of the C5 position via electrophilic aromatic substitution. It is the ideal substrate for building derivatives where the C5 position needs to be modified under mild conditions.
-
Choose 2-Amino-5-chlorothiophene when the synthetic plan involves nucleophilic substitution, metal-catalyzed cross-coupling at the C5 position, or when subsequent electrophilic substitution is desired at the C4 position. The chloro group serves as a deactivating group that tempers the ring's reactivity and as a versatile synthetic handle for advanced transformations.
Understanding these fundamental reactivity differences allows researchers to design more efficient, predictable, and robust synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. hammett substituent constants: Topics by Science.gov [science.gov]
- 7. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 8. Electrophilic substitution on thiophene [quimicaorganica.org]
- 9. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Cytostatic Potential of Methyl 2-amino-5-chlorothiophene-3-carboxylate
A Technical Guide for Researchers in Oncology Drug Discovery
In the landscape of anticancer drug development, the identification of novel scaffolds that exhibit potent and selective cytostatic activity is a paramount objective. Thiophene derivatives have emerged as a promising class of heterocyclic compounds, with numerous analogues demonstrating significant antitumor properties.[1] This guide provides a comparative overview of the biological efficacy of a specific thiophene derivative, Methyl 2-amino-5-chlorothiophene-3-carboxylate, in the context of established cytostatic agents. While comprehensive biological data for this particular compound is not extensively available in the public domain, this document synthesizes information on structurally related compounds to infer its potential efficacy and mechanism of action. Furthermore, we provide standardized protocols for researchers to conduct their own comparative cytotoxicity assays.
The Emergence of 2-Aminothiophene-3-carboxylates as Selective Cytostatic Agents
Research into 2-aminothiophene-3-carboxylic acid ester derivatives has revealed a fascinating and highly desirable characteristic: tumor cell selectivity.[2][3] Unlike many conventional chemotherapeutic agents that indiscriminately target rapidly dividing cells, certain compounds within this class have demonstrated a remarkable ability to inhibit the proliferation of specific cancer cell lines at concentrations significantly lower than those affecting non-tumorigenic cells or other cancer cell types.[2] This selectivity suggests a more targeted mechanism of action, potentially leading to therapeutic agents with a wider therapeutic window and reduced side effects.
Studies on prototype compounds from this family have shown that their cytostatic effects are not merely a halt in cell proliferation. These molecules can induce programmed cell death, or apoptosis, and cause cell cycle arrest, specifically in the G1 phase, in susceptible cancer cells.[2] The primary mode of action appears to be a more pronounced suppression of protein synthesis over that of DNA or RNA synthesis.[2]
Comparative Cytotoxicity: Benchmarking Against Established Drugs
A crucial aspect of evaluating a novel compound is to benchmark its performance against well-established and clinically used cytostatic agents. For this purpose, we will consider Doxorubicin, Cisplatin, and Paclitaxel, three widely used chemotherapeutic drugs with distinct mechanisms of action.
It is critical to acknowledge that the half-maximal inhibitory concentration (IC50) values for these standard drugs can vary significantly between studies. This variability can be attributed to differences in experimental conditions, such as cell passage number, assay duration, and the specific cytotoxicity assay employed. Therefore, the data presented below should be considered as representative ranges, and for a direct and accurate comparison, it is always recommended to evaluate all compounds concurrently under identical experimental conditions.
Table 1: Comparative IC50 Values of Standard Cytostatic Agents in Common Cancer Cell Lines
| Compound | Target Cell Line | Reported IC50 Range (µM) | Primary Mechanism of Action |
| Doxorubicin | MCF-7 (Breast) | 0.1 - 8.3 | DNA intercalator, Topoisomerase II inhibitor |
| HeLa (Cervical) | 0.34 - 2.9 | ||
| Cisplatin | MCF-7 (Breast) | 0.65 - >50 | DNA cross-linking |
| HeLa (Cervical) | ~1.0 - 81.7 | ||
| Paclitaxel | MCF-7 (Breast) | 0.0025 - 0.0075 | Microtubule stabilizer |
| HeLa (Cervical) | ~0.005 - 0.05 | ||
| This compound | MCF-7 / HeLa | Data not available | Hypothesized: Cell cycle arrest, Apoptosis induction |
| Analogue: Thiophene derivative of 5-chloro-5,8-dideazafolic acid | CCRF-CEM (Leukemia) | 1.8 - 2.1[4] | Antifolate activity |
The IC50 values for Doxorubicin, Cisplatin, and Paclitaxel are compiled from multiple sources and reflect the wide range reported in the literature. The data for the thiophene analogue is provided to give an indication of the potential potency of 5-chlorothiophene derivatives.
Postulated Mechanisms of Action for 2-Aminothiophene Derivatives
Based on studies of structurally similar compounds, the cytostatic and pro-apoptotic effects of this compound are likely mediated through one or more of the following pathways:
-
Induction of Cell Cycle Arrest: A hallmark of many anticancer agents is their ability to interfere with the cell cycle. As observed with related 2-aminothiophene-3-carboxylic acid esters, it is plausible that this compound could induce a G1 phase arrest in cancer cells, preventing them from entering the DNA synthesis (S) phase and subsequently dividing.[2]
-
Apoptosis Induction: The selective killing of cancer cells is often achieved by triggering the intrinsic or extrinsic apoptotic pathways. The observation of apoptosis induction by a prototype 2-aminothiophene derivative suggests that our target compound may also engage this pathway.[2] This could involve the activation of caspases, cleavage of PARP, and other hallmark events of programmed cell death.[5]
-
Inhibition of Tubulin Polymerization: Some thiophene derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with established drugs like Vinca alkaloids and Colchicine.[6] By disrupting microtubule dynamics, these compounds can arrest cells in the M-phase of the cell cycle, leading to apoptosis. While not definitively shown for this specific molecule, the thiophene scaffold is present in known tubulin inhibitors, making this a plausible mechanism to investigate.
Below is a hypothesized signaling pathway for apoptosis induction by 2-aminothiophene derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents | Semantic Scholar [semanticscholar.org]
- 4. Synthesis and in vitro antitumor activity of thiophene analogues of 5-chloro-5,8-dideazafolic acid and 2-methyl-2-desamino-5-chloro-5,8-dideazafolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-5-chlorothiophene-3-carboxylate
As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle them safely from acquisition to disposal. Methyl 2-amino-5-chlorothiophene-3-carboxylate is a vital heterocyclic building block in medicinal chemistry and materials science. However, its chlorinated nature necessitates a rigorous and informed approach to waste management. This guide provides a direct, procedural framework for its proper disposal, ensuring the safety of laboratory personnel and environmental compliance.
Hazard Identification & Immediate Safety Precautions
Before any handling or disposal, it is imperative to understand the intrinsic hazards of this compound. This understanding forms the basis of all safety and disposal protocols. The compound is a solid at room temperature.[1]
Table 1: Hazard Profile
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Acute Toxicity & Irritation | GHS07 (Exclamation Mark)[1] | Warning [1] | H302: Harmful if swallowed[1]H319: Causes serious eye irritation[1] |
Essential Personal Protective Equipment (PPE)
The causality behind PPE selection is risk mitigation. Each piece of equipment serves as a barrier between you and the potential hazards identified above.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] This is non-negotiable due to the H319 "Causes serious eye irritation" classification.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][3] Nitrile gloves are a standard choice for handling solid chemicals. A lab coat is mandatory.
-
Hand Hygiene: Wash hands and any exposed skin thoroughly after handling.[4][5]
-
Respiratory Protection: Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosol.[6]
Waste Segregation: The Cornerstone of Safe Disposal
The single most critical step in disposing of this compound is correct waste segregation. Because this compound is a halogenated organic compound , it must never be mixed with non-halogenated chemical waste.[7][8][9][10]
The Rationale (Causality): Halogenated waste requires specialized, high-temperature incineration to ensure complete destruction and prevent the formation of highly toxic and persistent environmental pollutants, such as dioxins. Disposal facilities have entirely separate processing streams and pricing for halogenated versus non-halogenated waste.[10] Improper segregation can lead to regulatory fines, rejected waste shipments, and significant safety hazards.
The following decision workflow provides a self-validating system for ensuring proper segregation.
Caption: Decision workflow for proper segregation of waste.
Step-by-Step Disposal Protocols
Follow these procedural steps to ensure safe and compliant disposal.
Protocol 3.1: Disposal of Unused or Expired Pure Compound
-
Do Not Open: If the compound is in its original, sealed manufacturer's container, leave it sealed.
-
Deface Label (If Reusing Container for Waste): If you are transferring other compatible halogenated waste into an empty container of this chemical, completely deface the original product label to avoid confusion.[7]
-
Attach Waste Tag: Securely attach a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department.
-
Label Contents: Clearly write the full chemical name, "this compound," on the tag. Do not use abbreviations or chemical formulas.[8]
-
Segregate: Store the container in a designated satellite accumulation area for halogenated solid waste, away from incompatible materials.
Protocol 3.2: Disposal of Contaminated Labware & PPE
-
Collect: Place all items (e.g., gloves, weigh paper, TLC plates, contaminated paper towels) that have come into direct contact with the solid chemical into a designated waste container.
-
Container: This container must be a sealable plastic bag or a solid-walled container clearly labeled for "Halogenated Organic Solid Waste."
-
Labeling: Ensure the container is labeled with the primary chemical contaminant(s).
-
Closure: Keep the container sealed when not actively adding waste to it.
Protocol 3.3: Management of Spills and Resulting Waste
-
Safety First: Ensure proper PPE is worn before addressing any spill.
-
Containment: For small spills of the solid powder, gently sweep up the material and place it into a suitable, closed container for disposal.[3][4][5] Avoid generating dust.[6]
-
Labeling: The container with the swept-up material must be treated as hazardous waste. Label it as "Spill Debris containing this compound" and manage it as halogenated solid waste.
-
Decontamination: Wipe the spill area with a cloth or paper towel dampened with an appropriate solvent (e.g., ethanol or acetone). The used towel must also be disposed of as halogenated solid waste.
Waste Container Management & Labeling
Proper container management is a regulatory requirement and prevents dangerous chemical reactions or leaks.
Table 2: Waste Container Requirements
| Requirement | Specification & Rationale |
| Compatibility | Waste must be stored in containers made of a compatible material.[7] For this solid and its solutions, glass or high-density polyethylene (HDPE) are appropriate. |
| Condition | Containers must be in good condition with no leaks or cracks and must have a tightly fitting, threaded cap.[7][8] This prevents spills and vapor release. |
| Labeling | All waste containers must be labeled with the words "Hazardous Waste" and the full chemical names of all contents as soon as the first drop of waste is added.[7][8][10] |
| Fill Level | For liquid waste containers, do not overfill. Allow at least 10% headspace for expansion.[7] |
| Closure | Keep containers closed at all times except when waste is actively being added.[7][8][10] Funnels must not be left in the container opening.[7] |
Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and labeling of waste at the point of generation. The ultimate disposal, however, must be handled by professionals.
-
Contact EHS: Follow your institution's specific procedures for requesting a chemical waste pickup from your Environmental Health and Safety (EHS) department.
-
Licensed Disposal Company: Your EHS office works with licensed and certified hazardous waste disposal companies that will transport the segregated waste for final treatment, typically via incineration.[4][5]
-
Do Not Use Drains: Under no circumstances should this chemical or its solutions be poured down the sanitary sewer.[10][11] This is illegal and environmentally harmful.
By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a culture of safety, protect our environment, and ensure full regulatory compliance.
References
- 1. This compound | 55503-06-5 [sigmaaldrich.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 10. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 11. mn.uio.no [mn.uio.no]
A Senior Application Scientist's Guide to Handling Methyl 2-amino-5-chlorothiophene-3-carboxylate
As researchers and scientists in drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, field-proven safety and logistical information for handling Methyl 2-amino-5-chlorothiophene-3-carboxylate (CAS No. 55503-06-5). The protocols outlined here are designed to ensure your protection and the integrity of your research by explaining the causality behind each safety measure.
Hazard Identification and Risk Assessment
This compound is a heterocyclic building block whose hazard profile necessitates careful handling. While specific toxicological data for this exact compound is limited, the presence of a chlorinated thiophene ring and an amino group suggests potential for skin and eye irritation, and possible harm if swallowed or inhaled. Safety data for analogous thiophene compounds often indicates risks such as skin and eye irritation, and potential for harm from prolonged exposure.[1][2][3] Therefore, a cautious approach is mandatory.
Known Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).
GHS Pictogram:
-
GHS07 (Exclamation Mark): Indicates that the substance may cause less serious health effects, such as skin and eye irritation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the required PPE, with the rationale explained to reinforce the importance of each component.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles that meet EU Standard EN166 or OSHA 29 CFR 1910.133.[4] A face shield should be worn when there is a significant risk of splashing. | Protects against accidental splashes of the solid or solutions containing it, which can cause serious eye irritation.[2] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber, minimum 0.11 mm thickness) and a flame-retardant, anti-static lab coat.[2][5] | Prevents direct skin contact, which can be harmful and cause irritation.[3] Always inspect gloves before use and use proper removal techniques to avoid contaminating your hands.[5] |
| Respiratory Protection | All handling should occur in a certified chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1][4] | Minimizes the risk of inhaling airborne particles of the solid compound, which could be harmful.[2] |
Operational and Disposal Plan: A Step-by-Step Guide
A systematic approach to handling, storage, and disposal is critical for laboratory safety.
-
Ventilation: All weighing and handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Equipment: Before beginning any work, ensure that a fully functional eyewash station and safety shower are readily accessible and unobstructed.[3][4]
-
Grounding: For procedures that could generate static electricity, ensure all equipment is properly grounded to prevent ignition of any flammable vapors.[1]
The following workflow diagram illustrates the essential steps for safely handling this compound.
Caption: Workflow for handling this compound.
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[4]
-
The storage area should be a designated chemical storage room, not within the general laboratory workspace.
-
Small Spill: For a small spill of the solid, carefully sweep it up and place it into a suitable, labeled container for disposal.[7] Avoid creating dust. Absorb any liquid spills with an inert material like sand or earth and place in a container for disposal.[1]
-
Large Spill: In the event of a large spill, evacuate the area immediately and prevent entry.[8] Contact your institution's emergency response team. Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water.[3] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration.[3] Seek medical attention.
-
Ingestion: Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward.[3] Seek immediate medical attention and show the container or label.[1]
As a chlorinated organic compound, this compound and any materials contaminated with it are considered hazardous waste.
-
Segregation: Do not mix this waste with non-halogenated solvents.[9] Collect all waste containing this compound in a dedicated, clearly labeled, and sealed container.[10]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and any associated hazards.
-
Disposal: The disposal of chlorinated organic compounds must be handled by an approved waste disposal company.[10] These compounds should never be poured down the drain, as they can persist in the environment and are generally not permitted in wastewater systems.[11] Disposal may involve high-temperature incineration to decompose the compound into less harmful gaseous byproducts.[12]
By adhering to these detailed procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. This compound [acrospharmatech.com]
- 7. fishersci.nl [fishersci.nl]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. Laboratory chemical waste [watercorporation.com.au]
- 12. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
